molecular formula C27H46N4O19 B3415473 Pefloxacin mesylate CAS No. 208265-92-3

Pefloxacin mesylate

Cat. No.: B3415473
CAS No.: 208265-92-3
M. Wt: 730.7 g/mol
InChI Key: GAQMWPRWVIGRRV-IVDGIBIRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pegfilgrastim is a PEGylated form of the recombinant human granulocyte colony-stimulating factor (G-CSF) analogue, [filgrastim]. The drug is approved for use to decrease the incidence of infection, as manifested by febrile neutropenia, in susceptible patients with with non-myeloid cancer receiving myelosuppressive anti-cancer treatment. Although the risk of developing febrile neutropenia is less than 20% in many readily used chemotherapy regimens, infections pose risks of hospitalization and mortalities. Due to the relatively short circulating half-life of filgrastim, a 20 kDa PEG moiety was covalently conjugated to the N-terminus of filgrastim (at the methionine residue) to develop longer-acting pegfilgrastim. Due to a longer half-life and slower elimination rate than filgrastim, pegfilgrastim requires less frequent dosing than filgrastim;  however, pegfilgrastim has a comparable pharmacological activity to filgrastim and binds to the G-CSF receptor to stimulate the proliferation, differentiation, and activation of neutrophils. First developed by Amgen, pegfilgrastim was initially approved by the FDA in 2002 and marketed as Neulasta. It is typically administered via a subcutaneous injection. There are several pegfilgrastim biosimilars (Fulphila, Pelgraz or Lapelga, Pelmeg, Udenyca, Ziextenzo, Grasustek, Fylnetra, Stimufend) by Health Canada, European Union (EU), and FDA that are approved to reduce infection risk. These biosimilars are highly similar to the reference product, Neulasta, in terms of pharmacological and pharmacokinetic profile and conditions of use.
Pegfilgrastim is a long-acting pegylated form of a recombinant therapeutic agent which is chemically identical to or similar to an endogenous human granulocyte colony-stimulating factor (G-CSF). Produced endogenously by monocytes, fibroblasts, and endothelial cells, G-CSF binds to and activates specific cell surface receptors, stimulating neutrophil progenitor proliferation and differentiation and selected neutrophil functions. Conjugation of the cytokine with a branched polyethylene glycol molecule (pegylation) significantly increases its therapeutic half-life. (NCI04)

Properties

Key on ui mechanism of action

Neutrophils are short-lived immune cells that are highly susceptible to cell death following myelosuppressive chemotherapy. This marked reduction in neutrophil numbers during chemotherapy increases the risk of hospitalization, infection, and infection-related mortality. It also directly impacts the clinical outcome of patients if cases of febrile neutropenia requires dose reductions or schedule delay of chemotherapy, thus reducing the clinical efficacy of chemotherapy and patient benefit from receiving appropriate treatment. G-CSF is an endogenous haematopoietic growth factor that stimulates granulopoietic cells of the neutrophil lineage. Pegfilgrastim mimics its biological actions and binds to the same G-CSF receptor expressed on cells of myeloid lineage, such as granulocytic precursors and mature neutrophils. Upon binding of the ligand, G-CSF receptor undergoes a conformational change and activates several downstream signalling pathways including JAK/STAT, PI3K/AKT and MAPK/ERK. These pathways work to increase proliferation and differentiation of granulocyte progenitor cells, induce maturation of the progenitor cells, and enhance survival and function of mature neutrophils.
Pegfilgrastim is a colony-stimulating factor that acts on hematopoietic cells by binding to specific cell surface receptors, thereby stimulating proliferation, differentiation, commitment, and end cell functional activation.

CAS No.

208265-92-3

Molecular Formula

C27H46N4O19

Molecular Weight

730.7 g/mol

IUPAC Name

(2R,4S,5R,6R)-2-[[(2R,3R,4R,5R,6S)-5-acetamido-6-[(1S,2R)-1-amino-1-carboxypropan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]methoxy]-4-hydroxy-5-[[2-(2-methoxyethoxycarbonylamino)acetyl]amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

InChI

InChI=1S/C27H46N4O19/c1-10(16(28)23(40)41)48-24-18(30-11(2)33)21(39)20(38)14(49-24)9-47-27(25(42)43)6-12(34)17(22(50-27)19(37)13(35)8-32)31-15(36)7-29-26(44)46-5-4-45-3/h10,12-14,16-22,24,32,34-35,37-39H,4-9,28H2,1-3H3,(H,29,44)(H,30,33)(H,31,36)(H,40,41)(H,42,43)/t10-,12+,13-,14-,16+,17-,18-,19-,20+,21-,22-,24+,27-/m1/s1

InChI Key

GAQMWPRWVIGRRV-IVDGIBIRSA-N

SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)O.CS(=O)(=O)O

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)N)O[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO[C@@]2(C[C@@H]([C@H]([C@@H](O2)[C@@H]([C@@H](CO)O)O)NC(=O)CNC(=O)OCCOC)O)C(=O)O)O)O)NC(=O)C

Canonical SMILES

CC(C(C(=O)O)N)OC1C(C(C(C(O1)COC2(CC(C(C(O2)C(C(CO)O)O)NC(=O)CNC(=O)OCCOC)O)C(=O)O)O)O)NC(=O)C

Related CAS

70458-92-3 (Parent)

solubility

Water-soluble

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Pefloxacin Mesylate – Structural Dynamics and Physicochemical Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pefloxacin mesylate is a synthetic, broad-spectrum fluoroquinolone antibiotic distinguished by its high bioavailability and extensive tissue distribution. Chemically, it is the methanesulfonate salt of pefloxacin, typically existing as a dihydrate. Its efficacy stems from a dual-targeting mechanism against bacterial Type II topoisomerases (DNA gyrase and Topoisomerase IV), driven by the specific steric and electronic properties of its 6-fluoro and 7-piperazinyl substituents.

This guide provides a rigorous examination of the molecule's chemical architecture, physicochemical stability, and validated analytical protocols, serving as a reference for drug development and quality control workflows.

Molecular Architecture & Structural Analysis[2]

The pharmacological potency of pefloxacin mesylate is directly encoded in its structure-activity relationship (SAR). The core scaffold is the 4-quinolone ring, essential for DNA binding.

Structural Determinants
  • Position 1 (Ethyl Group): Enhances potency and spectrum of activity compared to earlier quinolones.

  • Position 3 (Carboxylic Acid) & Position 4 (Ketone): These groups are critical for binding to the DNA-gyrase complex via magnesium ion bridges. This domain is the "warhead" of the molecule.

  • Position 6 (Fluorine): The defining feature of fluoroquinolones. This atom significantly increases lipophilicity (improving cell wall penetration) and DNA gyrase inhibition activity (approx. 10-100 fold increase over non-fluorinated analogs).

  • Position 7 (N-Methylpiperazine): This basic moiety expands the spectrum against Gram-negative bacteria (specifically Pseudomonas aeruginosa) and influences the pharmacokinetic profile, including half-life.

  • Mesylate Salt Formation: The methanesulfonic acid addition converts the zwitterionic base into a highly water-soluble salt, critical for parenteral formulations.

Structural Diagram (DOT Visualization)

PefloxacinStructure Core 4-Quinolone Core (Scaffold) F_Atom C6-Fluorine (Potency & Penetration) Core->F_Atom Electronic effects Piperazine C7-N-Methylpiperazine (Gram-Neg Spectrum) Core->Piperazine Steric bulk Ethyl N1-Ethyl Group (Bioavailability) Core->Ethyl N-alkylation Binding C3-COOH / C4-Ketone (Mg2+ Chelation Site) Core->Binding Active Site Mesylate Mesylate Salt (CH3SO3H) (Solubility Enhancer) Piperazine->Mesylate Salt formation at basic N

Figure 1: Structural dissection of Pefloxacin Mesylate highlighting functional moieties responsible for pharmacodynamics and solubility.

Physicochemical Properties Profile

The following data consolidates specific values for the Mesylate Dihydrate form, which is the standard for pharmaceutical applications.

Key Chemical Constants[3]
PropertyValue / DescriptionNotes
Chemical Name Pefloxacin mesylate dihydrate
CAS Number 149676-40-470458-95-6 (Anhydrous)
Molecular Formula C₁₇H₂₀FN₃O₃[1][2][3] · CH₄O₃S · 2H₂O
Molecular Weight 465.49 g/mol Base MW: 333.36 g/mol
Appearance White to off-white crystalline powderHygroscopic
Melting Point ~271°C (Decomposes)Varies by hydration state
Solubility (Water) ~50–60 mg/mLFreely soluble
Solubility (Ethanol) Slightly soluble
pKa Values pKa₁ ≈ 6.0 (COOH), pKa₂ ≈ 7.5 (Piperazine)Zwitterionic character
Stability Profile
  • Thermal Stability: Stable under dry heat conditions.[4][5]

  • Photostability: Sensitive to UV light. Photolytic degradation occurs at the C-7 piperazine ring and C-6 fluorine, necessitating light-resistant storage (amber containers).

  • Hydrolytic Stability: Susceptible to degradation in highly acidic or oxidative environments [1].

Mechanistic Pharmacology

Pefloxacin functions as a "poison" of the bacterial DNA replication machinery. Unlike traditional enzyme inhibitors that simply block an active site, fluoroquinolones stabilize a transient intermediate form of the enzyme-DNA complex.

Mechanism of Action[8]
  • Target Recognition: The drug enters the bacterium via porins (Gram-negative) or diffusion (Gram-positive).

  • Complex Formation: It binds to the cleavage complex formed between DNA and DNA Gyrase (primary target in Gram-negatives) or Topoisomerase IV (primary target in Gram-positives).

  • DNA Cleavage: The drug stabilizes the "cleaved complex," preventing the religation of the DNA strands.[6]

  • Cytotoxicity: The accumulation of double-strand breaks triggers the SOS response and ultimately leads to cell death.

Pathway Visualization (DOT)

MOA Drug Pefloxacin Mesylate (Entry via Porins) Complex Ternary Complex Formed (Drug-Enzyme-DNA) Drug->Complex Binding Gyrase DNA Gyrase / Topo IV (Enzyme) Gyrase->Complex Normal Replication DNA Bacterial DNA (Supercoiled) DNA->Complex Normal Replication Block Inhibition of Religation (Stabilized Cleavable Complex) Complex->Block Stabilization Breaks Accumulation of Double-Strand Breaks Block->Breaks Replication Fork Collision Death Bacterial Cell Death (Bactericidal) Breaks->Death Irreversible Damage

Figure 2: The cascade of inhibition leading to bactericidal activity.

Analytical Characterization & Protocols

To ensure scientific rigor, the following HPLC protocol is recommended for purity analysis. This method is self-validating through the inclusion of system suitability parameters.

Protocol: High-Performance Liquid Chromatography (HPLC)

Objective: Quantification and purity assessment of Pefloxacin Mesylate.

Reagents:

  • Acetonitrile (HPLC Grade)[7]

  • Orthophosphoric Acid (85%)

  • Triethylamine (TEA)

  • Water (Milli-Q or equivalent)

Chromatographic Conditions:

  • Column: C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • Buffer: Dissolve 2.5 mL of triethylamine in 800 mL water. Adjust pH to 3.0 ± 0.1 with orthophosphoric acid. Dilute to 1000 mL.

    • Ratio: Buffer : Acetonitrile (82:18 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorption at 275 nm (Lambda max).

  • Injection Volume: 20 µL.

  • Temperature: Ambient (25°C).

Procedure:

  • Standard Preparation: Dissolve 50 mg Pefloxacin Mesylate reference standard in 50 mL mobile phase. Sonicate for 10 mins. Dilute to a working concentration of 0.1 mg/mL.

  • System Suitability Test (SST): Inject the standard solution 5 times.

    • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area < 2.0%. Tailing factor < 2.0. Theoretical plates > 2000.

  • Sample Analysis: Inject sample solution. Calculate purity based on peak area comparison.

Spectroscopic Identification (UV-Vis)

For rapid identification, UV spectrophotometry can be utilized.

  • Solvent: 0.1 M HCl.

  • Scan Range: 200–400 nm.

  • Characteristic Peaks: Maxima typically observed at 277 nm and 316 nm . The ratio of absorbances at these wavelengths serves as an identity check [2].

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 119525, Pefloxacin mesylate. Retrieved from [Link]

  • DrugBank Online. (2023). Pefloxacin: Uses, Interactions, Mechanism of Action. Retrieved from [Link]

  • Gauhar, S., et al. (2009).[4][8] Development and Validation of a HPLC Method for Determination of Pefloxacin in Tablet and Human Plasma. Iran J Basic Med Sci. Retrieved from [Link]

Sources

The Molecular Gambit: An In-depth Technical Guide to the Mechanism of Pefloxacin Mesylate's Action on DNA Gyrase

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indispensable Role of DNA Gyrase in Bacterial Proliferation

In the intricate world of bacterial genetics, the elegant coiling and uncoiling of the bacterial chromosome are paramount for survival. Central to this process is DNA gyrase, a type II topoisomerase, that masterfully introduces negative supercoils into the circular bacterial DNA.[1] This enzymatic activity is not merely a feat of molecular gymnastics; it is an essential prerequisite for DNA replication, transcription, and repair.[1] By inducing negative supercoiling, DNA gyrase alleviates the torsional stress that arises during the unwinding of the DNA double helix, a necessary step for the progression of replication forks and transcription complexes.[1] The absence of this crucial enzymatic function leads to a catastrophic halt in these fundamental cellular processes, ultimately resulting in bacterial cell death. This dependency makes DNA gyrase an exquisitely precise and vulnerable target for antimicrobial agents.

Pefloxacin, a synthetic chemotherapeutic agent belonging to the fluoroquinolone class of antibiotics, exploits this vulnerability with remarkable efficiency.[1] This guide will provide a comprehensive technical exploration of the molecular mechanisms underpinning the action of pefloxacin mesylate on DNA gyrase, offering insights for researchers, scientists, and drug development professionals in the field of antimicrobial research.

The Architecture of the Target: DNA Gyrase Structure and Function

Bacterial DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits.[2] Each subunit plays a distinct and critical role in the enzyme's catalytic cycle:

  • GyrA Subunits: These subunits are primarily responsible for the DNA breakage and rejoining activity. They form the "breaking-reunion" domain of the enzyme.

  • GyrB Subunits: The GyrB subunits harbor the ATPase activity, providing the necessary energy for the supercoiling reaction through the hydrolysis of ATP.

The concerted action of these subunits allows DNA gyrase to perform its intricate function of introducing negative supercoils into the bacterial chromosome, a process vital for DNA compaction and the initiation of replication.[1]

The Molecular Trap: Pefloxacin's Tripartite Alliance with DNA and Gyrase

The bactericidal efficacy of pefloxacin stems from its ability to interrupt the catalytic cycle of DNA gyrase. It achieves this not by directly inhibiting the enzyme's active site in isolation, but by trapping a key intermediate in the reaction pathway: the gyrase-DNA cleavage complex. This leads to the formation of a stable ternary complex comprising pefloxacin, DNA gyrase, and the bacterial DNA itself.[1]

The formation of this ternary complex is the cornerstone of pefloxacin's mechanism of action and can be dissected into the following key events:

  • Intercalation and Binding: Pefloxacin intercalates into the DNA at the site of cleavage. The lipophilic nature of fluoroquinolones facilitates their diffusion across the bacterial cell membrane.[1]

  • Stabilization of the Cleavage Complex: DNA gyrase functions by creating a transient double-stranded break in the DNA, allowing another segment of DNA to pass through, and then resealing the break. Pefloxacin binds to this transient complex and stabilizes it, effectively preventing the re-ligation of the cleaved DNA strands.[1]

  • Induction of Double-Strand Breaks: The stabilization of the cleavage complex transforms the essential enzyme into a cellular toxin. The stalled complex leads to the accumulation of double-stranded DNA breaks, which are lethal to the bacterium.[1]

  • Inhibition of Cellular Processes: These DNA breaks block the progression of replication forks and transcription machinery, leading to a complete shutdown of DNA synthesis and gene expression, ultimately causing cell death.[1][3]

This dual inhibition of both DNA gyrase and, in many bacteria, the related topoisomerase IV, makes pefloxacin a potent and broad-spectrum antibacterial agent.[1][3]

cluster_0 Pefloxacin Action on DNA Gyrase Pefloxacin Pefloxacin TernaryComplex Pefloxacin-Gyrase-DNA Ternary Complex Pefloxacin->TernaryComplex Forms DNAGyrase DNA Gyrase DNAGyrase->TernaryComplex Supercoiling Negative Supercoiling DNAGyrase->Supercoiling Catalyzes DNA DNA DNA->TernaryComplex DSB Double-Strand DNA Breaks TernaryComplex->DSB Stabilizes ReplicationTranscription DNA Replication & Transcription TernaryComplex->ReplicationTranscription Inhibits CellDeath Bacterial Cell Death DSB->CellDeath Leads to Supercoiling->ReplicationTranscription Enables

Caption: Mechanism of Pefloxacin Action on DNA Gyrase.

Investigative Methodologies: Elucidating the Pefloxacin-Gyrase Interaction

A thorough understanding of the molecular interactions between pefloxacin and DNA gyrase necessitates robust and reproducible experimental protocols. The following sections detail the core in vitro assays employed to characterize the inhibitory effects of pefloxacin on DNA gyrase activity.

DNA Gyrase Supercoiling Assay

This assay is the gold standard for assessing the catalytic activity of DNA gyrase and its inhibition by compounds like pefloxacin. The principle lies in the unique ability of DNA gyrase to introduce negative supercoils into a relaxed circular DNA substrate, a process that can be visualized and quantified using agarose gel electrophoresis.

Experimental Protocol:

  • Reaction Setup:

    • On ice, prepare a reaction mixture containing:

      • 5X Assay Buffer (typically containing Tris-HCl, KCl, MgCl₂, DTT, and spermidine)

      • ATP (final concentration ~1 mM)

      • Relaxed circular plasmid DNA (e.g., pBR322) as the substrate (final concentration ~10-20 nM)

      • Pefloxacin mesylate at various concentrations (or vehicle control)

      • Nuclease-free water to the final volume.

  • Enzyme Addition:

    • Initiate the reaction by adding a purified preparation of DNA gyrase to the reaction mixture. The amount of enzyme should be empirically determined to achieve complete supercoiling of the substrate in the absence of an inhibitor within the desired timeframe.

  • Incubation:

    • Incubate the reaction at 37°C for a defined period, typically 30-60 minutes.

  • Reaction Termination:

    • Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) to sequester Mg²⁺ ions essential for gyrase activity, and a protein denaturant (e.g., SDS) to dissociate the enzyme from the DNA.

  • Protein Digestion:

    • Treat the samples with Proteinase K to digest the DNA gyrase, preventing it from interfering with the subsequent electrophoretic separation.

  • Agarose Gel Electrophoresis:

    • Load the samples onto a 1% agarose gel containing a DNA intercalating agent (e.g., ethidium bromide).

    • Perform electrophoresis to separate the different topological forms of the plasmid DNA. Supercoiled DNA migrates faster through the gel than relaxed or nicked circular DNA.

  • Visualization and Quantification:

    • Visualize the DNA bands under UV light and capture the image.

    • Quantify the intensity of the bands corresponding to the supercoiled and relaxed DNA to determine the percentage of inhibition at each pefloxacin concentration. The IC₅₀ value (the concentration of pefloxacin required to inhibit 50% of the DNA gyrase supercoiling activity) can then be calculated.

cluster_1 DNA Gyrase Supercoiling Assay Workflow Start Prepare Reaction Mix (Buffer, ATP, Relaxed DNA, Pefloxacin) AddGyrase Add DNA Gyrase Start->AddGyrase Incubate Incubate at 37°C AddGyrase->Incubate StopReaction Stop Reaction (EDTA, SDS) Incubate->StopReaction ProteinaseK Proteinase K Digestion StopReaction->ProteinaseK Electrophoresis Agarose Gel Electrophoresis ProteinaseK->Electrophoresis Visualize Visualize & Quantify Bands Electrophoresis->Visualize CalculateIC50 Calculate IC50 Visualize->CalculateIC50

Caption: Workflow for DNA Gyrase Supercoiling Assay.

DNA Cleavage Assay

This assay directly assesses the ability of pefloxacin to stabilize the gyrase-DNA cleavage complex, leading to the accumulation of linear DNA.

Experimental Protocol:

  • Reaction Setup:

    • Prepare a reaction mixture similar to the supercoiling assay, but ATP is often omitted as it is not required for the formation of the cleavage complex with fluoroquinolones. The mixture includes:

      • 5X Assay Buffer

      • Supercoiled plasmid DNA (e.g., pBR322)

      • Pefloxacin mesylate at various concentrations

      • Nuclease-free water.

  • Enzyme Addition:

    • Add purified DNA gyrase to the reaction mixture.

  • Incubation:

    • Incubate at 37°C for approximately 30 minutes to allow for the formation of the cleavage complex.

  • Denaturation and Protein Digestion:

    • Add SDS to a final concentration of ~0.2% and Proteinase K to ~0.1 mg/mL. The SDS denatures the gyrase subunits that are not covalently attached to the DNA, revealing the double-strand breaks. Proteinase K then digests the covalently bound gyrase.

  • Agarose Gel Electrophoresis:

    • Analyze the reaction products on a 1% agarose gel. The presence of a band corresponding to linear plasmid DNA indicates the stabilization of the cleavage complex.

  • Quantification:

    • Quantify the amount of linear DNA produced at each pefloxacin concentration to determine the drug's potency in inducing DNA cleavage.

Quantitative Insights and Comparative Analysis

While specific IC₅₀ values for pefloxacin mesylate against purified DNA gyrase are not as frequently reported as for other fluoroquinolones, comparative studies provide valuable context. The inhibitory concentrations of various fluoroquinolones against E. coli DNA gyrase are presented below. It is important to note that these values can vary depending on the specific assay conditions and the source of the enzyme.

FluoroquinoloneIC₅₀ for E. coli DNA Gyrase (µg/mL)
Norfloxacin0.78
Ciprofloxacin1.15
Ofloxacin0.98

Data compiled from comparative studies.[4]

These values demonstrate the potent inhibitory activity of fluoroquinolones against their target enzyme. Studies have indicated that the IC₅₀ of pefloxacin for E. coli topoisomerase I is an order of magnitude higher than for DNA gyrase, highlighting the selectivity of pefloxacin for its primary target.[5]

The Basis of Resistance: Circumventing the Molecular Trap

The clinical efficacy of pefloxacin and other fluoroquinolones can be compromised by the emergence of bacterial resistance. The primary mechanism of resistance involves mutations in the genes encoding the DNA gyrase subunits, gyrA and gyrB.[6] These mutations often occur in a specific region of the gyrA gene known as the quinolone resistance-determining region (QRDR). Alterations in the amino acid sequence within this region can reduce the binding affinity of pefloxacin to the gyrase-DNA complex, thereby diminishing its inhibitory effect.[6]

Conclusion: A Paradigm of Targeted Antimicrobial Action

The mechanism of action of pefloxacin mesylate on DNA gyrase serves as a compelling example of targeted drug design. By precisely interfering with an essential bacterial enzyme, pefloxacin induces a cascade of events that culminate in bacterial cell death. A thorough understanding of this intricate molecular interplay, facilitated by the experimental approaches detailed in this guide, is crucial for the development of novel antimicrobial strategies to combat the ever-growing challenge of antibiotic resistance. The continued exploration of the pefloxacin-gyrase-DNA ternary complex will undoubtedly unveil further subtleties of this potent antibacterial agent's action and inform the design of next-generation fluoroquinolones.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Pefloxacin Mesilate? Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Pefloxacin. Retrieved from [Link]

  • Imamura, M., Shibamura, H., Hayakawa, I., & Osada, Y. (1987). Inhibition of DNA gyrase by optically active ofloxacin. Antimicrobial agents and chemotherapy, 31(2), 325–327.
  • Academic Journals. (2011, November 16). Mechanism of action of pefloxacin on surface morphology, DNA gyrase activity and dehydrogenase enzymes of Klebsiella aerogenes. Retrieved from [Link]

  • MDPI. (2022, May 20). Study of Oxidation of Ciprofloxacin and Pefloxacin by ACVA: Identification of Degradation Products by Mass Spectrometry and Bioautographic Evaluation of Antibacterial Activity. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Pefloxacin – Knowledge and References. Retrieved from [Link]

  • MDPI. (n.d.). DNA Gyrase as a Target for Quinolones. Retrieved from [Link]

  • Hooper, D. C. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor perspectives in medicine, 4(9), a015320.
  • Sissi, C., & Palumbo, M. (2003). In vitro methods for studying the interaction of drugs with DNA topoisomerases. Biophysical chemistry, 105(2-3), 603–613.
  • Forterre, P., & Gadelle, D. (2009). Phylogenomics of DNA topoisomerases: a model to study the origin and evolution of genomes. Biochimie, 91(7), 845–854.
  • Tabary, X., Bouzard, D., Manse, B., Pesson, M., & D'Ambrieres, S. G. (1987). Effect of DNA gyrase inhibitors pefloxacin, five other quinolones, novobiocin, and clorobiocin on Escherichia coli topoisomerase I. Antimicrobial agents and chemotherapy, 31(12), 1925–1928.
  • PubMed. (2005, January). Spectroscopic and voltammetric studies of pefloxacin bound to calf thymus double-stranded DNA. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pefloxacin-Induced Achilles Tendon Toxicity in Rodents: Biochemical Changes in Proteoglycan Synthesis and Oxidative Damage to Collagen. Retrieved from [Link]

  • MDPI. (2022, November 27). Toxic Effects and Mechanism of Pefloxacin on the Early Life Stage of Zebrafish (Danio rerio). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pharmacokinetics and bactericidal activities of one 800-milligram dose versus two 400-milligram doses of intravenously administered pefloxacin in healthy volunteers. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mechanism of quinolone inhibition of DNA gyrase. Appearance of unique norfloxacin binding sites in enzyme-DNA complexes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quinolone-Binding Pocket of DNA Gyrase: Role of GyrB. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Experimental and Molecular Docking Studies of Cyclic Diphenyl Phosphonates as DNA Gyrase Inhibitors for Fluoroquinolone-Resistant Pathogens. Retrieved from [Link]

Sources

Technical Monograph: Pefloxacin Mesylate Antibacterial Spectrum & Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pefloxacin mesylate (1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-quinoline-3-carboxylic acid methanesulfonate) represents a critical tool in both historical pharmacotherapy and modern antimicrobial susceptibility testing (AST). While its clinical use as a therapeutic agent has waned in favor of third-generation fluoroquinolones, it retains a unique status in research and diagnostics. Specifically, it serves as the primary surrogate marker for detecting low-level fluoroquinolone resistance in Salmonella spp., a nuance often missed by ciprofloxacin disks.

This guide analyzes the physicochemical advantages of the mesylate salt, delineates the precise antibacterial spectrum with MIC


 benchmarks, and details the mechanistic protocols required for high-integrity susceptibility assays.

Molecular Mechanism & Pharmacodynamics[1]

The Mesylate Advantage

In experimental settings, the choice of pefloxacin mesylate over the base compound is dictated by solubility kinetics. The mesylate salt significantly enhances aqueous solubility, facilitating the preparation of stable stock solutions (up to 100 mg/mL in water) without the need for extreme pH adjustments that can confound Minimum Inhibitory Concentration (MIC) assays.

Mechanism of Action: The Ternary Complex

Pefloxacin acts as a "topoisomerase poison." Unlike simple inhibitors that block enzyme function, pefloxacin stabilizes the covalent enzyme-DNA cleavage complex. This converts essential enzymes into cellular toxins that generate lethal double-stranded DNA breaks.[1]

  • Gram-Negative Targets: The primary target is DNA Gyrase (Topoisomerase II) , specifically the GyrA subunit, preventing the relief of torsional strain during replication.

  • Gram-Positive Targets: The primary target is Topoisomerase IV (ParC subunit) , inhibiting the decatenation (separation) of daughter chromosomes after replication.

Visualization: Molecular Signaling Pathway

The following diagram illustrates the cascade from cellular entry to irreversible DNA fragmentation.

Pefloxacin_Mechanism Entry Passive Diffusion / Porin Entry Target_GN Target: DNA Gyrase (GyrA) (Gram-Negatives) Entry->Target_GN Target_GP Target: Topoisomerase IV (ParC) (Gram-Positives) Entry->Target_GP Complex Formation of Ternary Complex (Drug-Enzyme-DNA) Target_GN->Complex Target_GP->Complex Stabilization Stabilization of Cleaved DNA State Complex->Stabilization Inhibits re-ligation Replication_Block Replication Fork Arrest Stabilization->Replication_Block SOS SOS Response Induction Replication_Block->SOS Death Irreversible Chromosomal Fragmentation (Cell Death) Replication_Block->Death Direct cytotoxicity SOS->Death

Figure 1: Pefloxacin-induced bactericidal cascade. The drug traps the enzyme on DNA, preventing re-ligation and causing lethal double-strand breaks.[2]

Antibacterial Spectrum Analysis

Pefloxacin exhibits a classic second-generation fluoroquinolone profile: potent against Enterobacteriaceae, moderate against Pseudomonas, and limited activity against Streptococci and anaerobes.

Quantitative Activity Profile (MIC Data)

The following data aggregates validated MIC ranges from standard broth microdilution assays.

Organism GroupSpeciesMIC

(mg/L)
MIC

(mg/L)
Susceptibility Insight
Enterobacteriaceae Escherichia coli0.03 - 0.060.25Highly Potent.
Salmonella spp.[3][4][5]0.060.25Critical Diagnostic Target.
Klebsiella pneumoniae0.121.0Variable; efflux mechanisms common.
Proteus mirabilis0.120.5Highly active.
Non-Fermenters Pseudomonas aeruginosa1.02.5 - 4.0Moderate.[3] Less potent than Ciprofloxacin.[1]
Gram-Positives Staphylococcus aureus (MSSA)0.250.5Good activity; limited use for MRSA due to resistance.
Streptococcus pneumoniae2.04.0Poor activity (Intrinsic limitation).
Anaerobes Bacteroides fragilis8.0>16.0Generally Resistant.
The Salmonella Surrogate Marker

A critical application of Pefloxacin in modern research is its use as a surrogate marker for fluoroquinolone resistance in Salmonella.[4]

  • The Problem: Salmonella strains with low-level resistance (e.g., plasmid-mediated qnr genes) often appear susceptible to Ciprofloxacin disks but fail clinically.

  • The Solution: Pefloxacin disks (5 µg) exhibit greater sensitivity to these minor resistance mechanisms.

  • Rule: If a Salmonella isolate is resistant to Pefloxacin, it must be reported as resistant to Ciprofloxacin, Levofloxacin, and Ofloxacin, regardless of the individual MICs.

Experimental Protocols

Protocol: Pefloxacin Surrogate Testing for Salmonella

Purpose: To detect low-level fluoroquinolone resistance mechanisms (qnr, aac(6')-Ib-cr, or gyrA mutations) that standard ciprofloxacin disks miss.

Reagents:

  • Mueller-Hinton Agar (MHA).

  • Pefloxacin 5 µg disk.[6]

  • 0.5 McFarland standard Salmonella suspension.

Workflow Visualization:

Surrogate_Workflow Step1 Prepare 0.5 McFarland Suspension Step2 Inoculate MHA Plate (Lawn Culture) Step1->Step2 Step3 Apply Pefloxacin (5 µg Disk) Step2->Step3 Step4 Incubate 35±1°C, 16-20h Step3->Step4 Decision Zone Diameter? Step4->Decision Resistant Zone < 24 mm (Resistant) Decision->Resistant < 24mm Susceptible Zone ≥ 24 mm (Susceptible) Decision->Susceptible ≥ 24mm Report_R REPORT RESISTANT TO: Ciprofloxacin Levofloxacin Ofloxacin Resistant->Report_R Report_S Report Susceptible Susceptible->Report_S

Figure 2: EUCAST/CLSI aligned workflow for Salmonella screening using Pefloxacin.

Protocol: Determination of MIC via Broth Microdilution

Reagent Preparation:

  • Stock Solution: Dissolve Pefloxacin Mesylate in sterile distilled water to 10 mg/mL. (Note: Mesylate salt dissolves readily; do not use NaOH).

  • Dilution: Prepare serial two-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) ranging from 64 mg/L down to 0.008 mg/L.

Execution:

  • Inoculate 5x10⁵ CFU/mL into wells containing drug dilutions.

  • Incubate at 35°C for 16-20 hours.

  • Read: The MIC is the lowest concentration showing complete inhibition of visible growth.

  • QC Strain: E. coli ATCC 25922 should yield an MIC between 0.015 - 0.064 mg/L.

Resistance Mechanisms

Understanding resistance is vital for interpreting "intermediate" or "resistant" results in the spectrum analysis.

  • Target Modification (Chromosomal):

    • Stepwise mutations in the Quinolone Resistance-Determining Regions (QRDR).

    • gyrA (Ser83→Leu) is the most common primary mutation in Gram-negatives, elevating Pefloxacin MIC by 10-fold.

  • Efflux Pumps:

    • Overexpression of AcrAB-TolC (Enterobacteriaceae) or MexAB-OprM (Pseudomonas) actively pumps pefloxacin out of the cell.

  • Plasmid-Mediated Resistance (PMQR):

    • qnr proteins protect DNA gyrase from quinolone binding.

    • aac(6')-Ib-cr modifies the drug chemically (acetylation). Note: Pefloxacin is an excellent detector of these mechanisms, whereas Ciprofloxacin often fails to detect them in routine screening.

References

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Breakpoint tables for interpretation of MICs and zone diameters. Version 13.0. [Link]

  • Clarke, A. M., Zemcov, S. J., & Campbell, M. E. (1985).[7] In-vitro activity of pefloxacin compared to enoxacin, norfloxacin, gentamicin and new β-lactams.[7] Journal of Antimicrobial Chemotherapy, 15(1), 39-44.[7] [Link]

  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones.[1] Microbiology and Molecular Biology Reviews, 61(3), 377-392. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2023). M100: Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • Skov, R., et al. (2015).[8] Pefloxacin as a surrogate marker for fluoroquinolone resistance in Salmonella enterica. Clinical Microbiology and Infection. [Link]

Sources

Pefloxacin Mesylate: An In-Depth Technical Guide to its Efficacy Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pefloxacin, a synthetic fluoroquinolone antibiotic, has a history of clinical use against a range of bacterial infections.[1] While often recognized for its potent activity against Gram-negative bacteria, its efficacy against Gram-positive organisms presents a more complex and nuanced picture. This technical guide provides a comprehensive analysis of pefloxacin mesylate's interaction with Gram-positive bacteria, delving into its molecular mechanism of action, spectrum of activity, the critical challenge of resistance, and standardized methodologies for its evaluation. This document is intended to serve as a vital resource for researchers and professionals in drug development, offering the foundational knowledge and practical protocols necessary to explore the potential and limitations of pefloxacin in the context of Gram-positive infections.

Introduction: Pefloxacin in the Antibacterial Armamentarium

Pefloxacin mesylate belongs to the fluoroquinolone class of antibiotics, a group renowned for its broad-spectrum activity.[2][3] It can be administered both orally, with high bioavailability, and intravenously, allowing for flexible treatment strategies in clinical settings.[4] The primary utility of pefloxacin has been in treating infections caused by Gram-negative bacteria, such as those affecting the urinary and gastrointestinal tracts.[5][6] However, its activity extends to certain Gram-positive pathogens, making it a subject of ongoing research and clinical evaluation.[3] Understanding the nuances of this activity is critical for its appropriate application and for the development of future antibacterial strategies.

Mechanism of Action: A Tale of Two Topoisomerases

The bactericidal effect of pefloxacin stems from its ability to inhibit essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][5] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.[7] By forming a stable complex with the enzyme and cleaved DNA, pefloxacin traps the topoisomerase, leading to double-strand DNA breaks and ultimately, cell death.[7][8]

While both enzymes are targeted, the primary target for quinolones can differ between bacterial types. In many Gram-negative bacteria, DNA gyrase is the principal target. Conversely, in several Gram-positive organisms, topoisomerase IV is the preferential target.[6] This distinction is fundamental to understanding the differential susceptibility and the pathways to resistance in Gram-positive bacteria.

Pefloxacin_Mechanism cluster_bacterium Gram-Positive Bacterium Pefloxacin Pefloxacin CellWall Cell Wall/ Membrane Pefloxacin->CellWall Penetration DNA_Gyrase DNA Gyrase (Secondary Target) CellWall->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV (Primary Target) CellWall->Topo_IV Inhibition Replication DNA Replication & Segregation DNA_Gyrase->Replication Blocks Topo_IV->Replication Blocks DNA Bacterial Chromosome DNA->Replication Process CellDeath Cell Death Replication->CellDeath Failure leads to

Caption: Pefloxacin's mechanism of action in Gram-positive bacteria.

Spectrum of Activity Against Gram-Positive Bacteria: A Closer Look

Pefloxacin demonstrates variable efficacy against different species of Gram-positive bacteria. A nuanced understanding of its spectrum of activity is crucial for guiding appropriate research and potential clinical applications.

Staphylococcus Species

Pefloxacin has shown good in vitro activity against Staphylococcus aureus, including some strains resistant to methicillin/oxacillin.[9][10][11] Studies have reported a Minimum Inhibitory Concentration for 90% of organisms (MIC90) of 0.4 mg/L against S. aureus.[9][12] This suggests a potential role in treating staphylococcal infections. However, clinical outcomes can be variable. One study on peritonitis in patients on continuous ambulatory peritoneal dialysis (CAPD) found that only one of four Staphylococcus aureus infections was cured with pefloxacin treatment.[13] This highlights the potential discrepancy between in vitro susceptibility and in vivo efficacy. Pefloxacin has also demonstrated activity against other staphylococci, such as Staphylococcus epidermidis and Staphylococcus haemolyticus.[11][14]

Streptococcus Species

The efficacy of pefloxacin against streptococci is notably weaker.[15] Research has indicated that pefloxacin is markedly less active against Streptococcus faecalis (now known as Enterococcus faecalis) and Streptococcus pneumoniae, with an MIC90 of 4 mg/L for both species.[9][12] This reduced activity limits its utility in treating infections caused by these common pathogens. Some studies have explicitly confirmed the poor efficacy of pefloxacin against Streptococcus species.[15] Newer fluoroquinolones, such as trovafloxacin and sparfloxacin, have demonstrated more promising activity against S. pneumoniae.[16]

Other Gram-Positive Bacteria

Pefloxacin's activity against other Gram-positive bacteria, such as Peptostreptococcus species, is less well-documented, with other antimicrobial agents often being preferred.[17]

The Challenge of Resistance

The emergence of resistance is a significant factor limiting the long-term efficacy of any antibiotic, and pefloxacin is no exception.[5] The development of resistance in Gram-positive bacteria to quinolones can occur through several mechanisms.[18]

Target Site Mutations

The most common mechanism of high-level resistance involves mutations in the genes encoding the target enzymes, DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE).[7][19] These mutations alter the drug-binding site, reducing the affinity of pefloxacin for its target.[5]

Efflux Pumps

Gram-positive bacteria can also develop resistance by actively pumping the antibiotic out of the cell.[19] In Staphylococcus aureus, the overexpression of efflux pumps like NorA, NorB, and NorC can lead to increased resistance to quinolones.[20] These pumps are transmembrane proteins that expel a wide range of substrates, including fluoroquinolones.[20]

Plasmid-Mediated Resistance

The acquisition of resistance genes on plasmids is another mechanism that can confer resistance to quinolones.[8] These plasmids can carry genes that protect the bacterial cell from the lethal effects of the antibiotic.[18]

Resistance_Mechanisms cluster_mechanisms Resistance Mechanisms Pefloxacin Pefloxacin BacterialCell Gram-Positive Bacterium Pefloxacin->BacterialCell Entry Target DNA Gyrase/ Topoisomerase IV BacterialCell->Target Targeting Mutation Target Site Mutation (gyrA, parC) Mutation->Target Alters Efflux Efflux Pump (e.g., NorA) Efflux->Pefloxacin Expels Plasmid Plasmid-Mediated Resistance (qnr) Plasmid->Target Protects

Caption: Key mechanisms of pefloxacin resistance in Gram-positive bacteria.

Methodologies for Efficacy Evaluation

Standardized and reproducible methods are paramount for accurately assessing the efficacy of pefloxacin against Gram-positive bacteria.

In Vitro Susceptibility Testing

5.1.1 Broth Dilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is considered a gold standard for determining the MIC of an antibiotic.[11]

Protocol:

  • Prepare Bacterial Inoculum: Culture the Gram-positive bacterial strain overnight on an appropriate agar medium. Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Prepare Pefloxacin Dilutions: Create a series of twofold dilutions of pefloxacin mesylate in cation-adjusted Mueller-Hinton Broth (CAMHB). The concentration range should bracket the expected MIC.

  • Inoculation: Dilute the standardized bacterial suspension and add it to each well of a microtiter plate containing the pefloxacin dilutions to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no antibiotic) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of pefloxacin that completely inhibits visible bacterial growth.

5.1.2 Disk Diffusion Method (Kirby-Bauer)

The disk diffusion method is a widely used qualitative test for antibiotic susceptibility.[21] Pefloxacin disks (typically 5 µg) are placed on an agar plate inoculated with the test organism.[21][22] The diameter of the zone of inhibition around the disk is measured and interpreted as susceptible, intermediate, or resistant according to established guidelines (e.g., from the Clinical and Laboratory Standards Institute - CLSI). Pefloxacin disk diffusion can also serve as a surrogate marker for detecting fluoroquinolone resistance.[21][22][23]

Protocol:

  • Prepare Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

  • Inoculate Agar Plate: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.

  • Apply Pefloxacin Disk: Aseptically place a 5 µg pefloxacin disk onto the inoculated agar surface.

  • Incubation: Incubate the plate at 35-37°C for 16-24 hours.

  • Measure Zone of Inhibition: Measure the diameter of the zone of no bacterial growth around the disk in millimeters.

  • Interpretation: Compare the zone diameter to the interpretive criteria provided by regulatory bodies like CLSI to determine susceptibility.

Susceptibility_Testing_Workflow Start Start: Isolate Gram-Positive Bacterium Inoculum Prepare Standardized Inoculum (0.5 McFarland) Start->Inoculum Choice Choose Method Inoculum->Choice BrothDilution Broth Dilution Choice->BrothDilution Quantitative DiskDiffusion Disk Diffusion Choice->DiskDiffusion Qualitative MIC Determine MIC BrothDilution->MIC Zone Measure Zone of Inhibition DiskDiffusion->Zone Interpretation Interpret Results: Susceptible, Intermediate, or Resistant MIC->Interpretation Zone->Interpretation End End Interpretation->End

Sources

Methodological & Application

Application Note: Solubilization and Handling of Pefloxacin Mesylate

[1]

Abstract & Introduction

Pefloxacin mesylate (CAS: 70458-95-6 or 149676-40-4 for dihydrate) is a synthetic broad-spectrum fluoroquinolone antibiotic targeting bacterial DNA gyrase and topoisomerase IV.[1] Unlike its free base form, the mesylate salt is engineered for improved aqueous solubility.[1] However, its zwitterionic nature and sensitivity to photodegradation present specific challenges in solution preparation.[1]

This Application Note provides validated protocols for preparing high-quality stock solutions. It addresses the critical solubility differentials between aqueous and organic solvents and provides a proven formulation for in vivo administration.

Key Technical Insight: Pefloxacin mesylate exhibits higher solubility in water (~50 mg/mL) than in DMSO (~10–12 mg/mL).[1] This contrasts with many lipophilic drugs where DMSO is the superior solvent.[1] Researchers must prioritize aqueous buffers for high-concentration stocks to avoid precipitation.[1]

Physicochemical Profile

Understanding the chemical structure is prerequisite to troubleshooting solubility issues.[1]

PropertySpecification
Chemical Name Pefloxacin mesylate dihydrate
Molecular Weight ~465.49 g/mol (Dihydrate salt) / ~333.36 g/mol (Free base)
Appearance White to off-white crystalline powder
pKa Values pKa1 ≈ 6.0 (Carboxylic acid), pKa2 ≈ 7.5 (Piperazinyl ring)
Hygroscopicity Hygroscopic (Absorbs moisture from air)
Light Sensitivity High (Fluoroquinolones degrade under UV/Visible light)

Solubility Data & Solvent Compatibility

The following data represents empirical solubility limits at 25°C.

SolventSolubility Limit (Max)Recommended Stock Conc.Comments
Water (ddH₂O) ~50 mg/mL (107 mM)20 mg/mL Preferred solvent.[1] May require mild warming (37°C).[1]
DMSO ~10–12 mg/mL (21 mM)5–10 mg/mL Lower solubility than water.[1] Requires sonication.[1][2][3][4]
Ethanol < 1 mg/mLN/AInsoluble. Do not use for stock preparation.[1][2]
PBS (pH 7.2) ~0.25 mg/mLN/APoor. High salt content in PBS can cause common-ion precipitation.[1]
1M NaOH ~50 mg/mLN/ASoluble, but high pH may degrade the compound long-term.[1]

Experimental Protocols

Protocol A: Preparation of Aqueous Stock Solution (Preferred)

Target Concentration: 20 mg/mL (approx. 43 mM) Application: In vitro assays, MIC determination.[1]

  • Weighing: Accurately weigh 20 mg of Pefloxacin Mesylate Dihydrate into a sterile, amber microcentrifuge tube.

    • Note: The amber tube is critical to prevent photodegradation.[1]

  • Solvent Addition: Add 1.0 mL of sterile distilled deionized water (ddH₂O).

    • Critical: Do not use PBS or saline directly for the master stock; the salt ions can reduce solubility.[1]

  • Dissolution: Vortex vigorously for 30 seconds.

    • If particles remain, sonicate in a water bath at 37°C for 5–10 minutes.[1]

  • Sterilization: Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter into a fresh sterile amber tube.

    • Warning: Do not autoclave the solution; thermal degradation may occur.[1]

  • Storage: Aliquot into small volumes (e.g., 100 µL) to avoid freeze-thaw cycles. Store at -20°C for up to 3 months.

Protocol B: Preparation of DMSO Stock Solution

Target Concentration: 10 mg/mL (approx.[1] 21.5 mM) Application: High-throughput screening, libraries where DMSO is standard.[1]

  • Solvent Quality: Use fresh, anhydrous DMSO (Grade ≥ 99.9%).[1] Old DMSO absorbs water, which paradoxically decreases solubility for some salts.[1]

  • Weighing: Weigh 10 mg of Pefloxacin Mesylate.

  • Dissolution: Add 1.0 mL DMSO.

  • Sonication: Sonicate for 10 minutes. Visual inspection is crucial; the solution must be perfectly clear.

    • Troubleshooting: If a precipitate persists, warm to 37°C. Do not exceed 12.5 mg/mL in DMSO.[1]

  • Storage: Store at -20°C or -80°C . DMSO stocks are hygroscopic; seal tightly with Parafilm.[1]

Protocol C: Advanced In Vivo Formulation (Solubility Optimization)

Context: For animal studies (IP or Oral), simple water/DMSO solutions may not be ideal for bioavailability or tolerability.[1] This formulation uses co-solvents to maintain solubility at physiological pH.[1]

Target: 1.25 mg/mL Clear Solution[1][3]

Reagents:

  • PEG300 (Polyethylene glycol 300)[1]

  • Tween 80 (Polysorbate 80)[1]

  • Saline (0.9% NaCl)[1][3][4]

Procedure (Step-by-Step):

  • Prepare a 12.5 mg/mL stock solution in DMSO (as per Protocol B).

  • To a sterile tube, add the components in the exact order below (percentages are v/v):

    • 10% DMSO Stock (100 µL)

    • 40% PEG300 (400 µL) -> Vortex immediately to mix.

    • 5% Tween 80 (50 µL) -> Vortex to mix.

    • 45% Saline (450 µL) -> Add slowly while vortexing.

  • Result: A clear, stable solution ready for immediate injection.

    • Caution: Prepare fresh. Do not store this mixture.

Visual Workflows (Graphviz)[2]

Diagram 1: Solubilization Decision Tree

This logic gate ensures researchers select the correct solvent system based on their end application, preventing precipitation events.[1]

GStartStart: Pefloxacin MesylateAppCheckDefine ApplicationStart->AppCheckInVitroIn Vitro / MIC AssayAppCheck->InVitroHTSHTS / Compound LibraryAppCheck->HTSInVivoIn Vivo (Animal Study)AppCheck->InVivoWaterRouteSolvent: ddH₂O(Max 50 mg/mL)InVitro->WaterRoutePreferredDMSORouteSolvent: DMSO(Max 10-12 mg/mL)HTS->DMSORouteStandardCoSolventCo-solvent System:10% DMSO / 40% PEG3005% Tween / 45% SalineInVivo->CoSolventBioavailabilityFilterSterile Filter (0.22 µm PES)WaterRoute->FilterStoreStore -20°C (Protect from Light)DMSORoute->StoreCoSolvent->FilterFilter->Store

Caption: Decision matrix for solvent selection based on experimental intent. Green nodes indicate preferred solubility pathways.

Diagram 2: Stock Preparation & Quality Control

A self-validating workflow to ensure stock integrity.[1]

StockPrepWeigh1. Weigh Compound(Amber Tube)Solvent2. Add Solvent(Water or DMSO)Weigh->SolventMix3. Vortex & Sonicate(37°C if needed)Solvent->MixCheck4. Visual QC:Clear?Mix->CheckSuccess5. Aliquot & Freeze(-20°C)Check->SuccessYesFailPrecipitate RemainsCheck->FailNoActionDilute or WarmFail->ActionAction->Mix

Caption: Step-by-step preparation workflow with built-in Quality Control (QC) checkpoint.

References

  • PubChem. Pefloxacin Mesylate Compound Summary (CID 51081).[1] National Library of Medicine.[1] Available at: [Link][1]

High-Performance Spectrophotometric Quantification of Pefloxacin Mesylate: Protocols and Application Note

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a robust, validated, and cost-effective analytical framework for the quantification of Pefloxacin Mesylate (PEF) in bulk active pharmaceutical ingredients (APIs) and dosage forms.[1]

Scope: This guide details two distinct spectrophotometric methodologies:

  • Method A (High Sensitivity): Extractive Ion-Pair Spectrophotometry using Bromothymol Blue (BTB).

  • Method B (Rapid Screening): Charge-Transfer Complexation using Chloranilic Acid (

    
    -CA).[2]
    

Target Audience: QC Analysts, Method Development Scientists, and Academic Researchers.[1]

Scientific Principles & Chemical Basis[1]

The Analyte: Pefloxacin Mesylate

Pefloxacin is a fluoroquinolone antibiotic.[3] Its structure contains a piperazinyl moiety (secondary amine), which is the critical functional group for both proposed assays.[1]

  • Ion-Pairing Potential: In acidic media, the piperazinyl nitrogen becomes protonated (

    
    ), allowing it to form stable, electrostatically neutral ion-pair complexes with anionic dyes.[1]
    
  • Electron Donor Potential: The nitrogen atoms act as

    
    -electron donors, capable of forming charge-transfer (CT) complexes with 
    
    
    
    -acceptors like chloranilic acid.
Reaction Mechanisms[1]
Mechanism A: Ion-Pair Formation

The protonated PEF cation (


) reacts with the anionic sulfonephthalein dye (

) in a buffered acidic medium. The resulting complex is extracted into an organic solvent (Chloroform) where it exhibits a bathochromic shift.



Mechanism B: Charge-Transfer Complexation

PEF acts as a Lewis base (donor), donating electrons to the


-system of chloranilic acid (acceptor). This results in the formation of a radical ion pair that absorbs visible light.


Visualizing the Analytical Workflow

AnalyticalWorkflow Start Sample Preparation (Tablets/Bulk API) Decision Select Method Based on Needs Start->Decision MethodA Method A: Ion-Pairing (High Sensitivity) Decision->MethodA Low Conc. (< 20 µg/mL) MethodB Method B: Charge Transfer (High Speed) Decision->MethodB High Conc. (> 20 µg/mL) StepA1 Buffer Adjustment (pH 3.0) + Bromothymol Blue MethodA->StepA1 StepB1 Mix with Chloranilic Acid in Acetonitrile MethodB->StepB1 StepA2 Chloroform Extraction StepA1->StepA2 StepA3 Measure Absorbance @ 415 nm StepA2->StepA3 Validation ICH Q2(R1) Validation (Linearity, Precision, Accuracy) StepA3->Validation StepB2 Incubate (Room Temp) StepB1->StepB2 StepB3 Measure Absorbance @ 520 nm StepB2->StepB3 StepB3->Validation Report Final Quantitation Validation->Report

Caption: Decision matrix for selecting the optimal spectrophotometric pathway based on concentration requirements.

Experimental Protocols

Preparation of Standard Solutions
  • PEF Stock Solution (100 µg/mL): Dissolve 10.0 mg of pure Pefloxacin Mesylate in 100 mL of distilled water (for Method A) or Acetonitrile (for Method B).

  • Bromothymol Blue (BTB) Solution (0.1% w/v): Dissolve 100 mg BTB in 100 mL distilled water.

  • Chloranilic Acid (

    
    -CA) Solution (0.1% w/v):  Dissolve 100 mg 
    
    
    
    -CA in 100 mL acetonitrile. Prepare fresh daily.
  • Phthalate Buffer (pH 3.0): Mix 0.1 M Potassium hydrogen phthalate with 0.1 M HCl to adjust pH to 3.0

    
     0.1.
    
Protocol A: Extractive Ion-Pair Spectrophotometry

Best for: Trace analysis, high sensitivity requirements.[1]

  • Aliquoting: Transfer aliquots of PEF stock solution (0.5 – 5.0 mL) into a series of 125 mL separating funnels.

  • Conditioning: Add 5.0 mL of Phthalate Buffer (pH 3.0) and 2.0 mL of BTB solution.[1]

  • Extraction: Add 10.0 mL of Chloroform. Shake vigorously for 2 minutes.

  • Separation: Allow layers to separate clearly. The yellow ion-pair complex migrates to the bottom organic layer.

  • Drying: Pass the chloroform layer through anhydrous sodium sulfate (to remove water traces).

  • Measurement: Measure absorbance at 415 nm against a reagent blank (prepared identically without drug).

Protocol B: Charge-Transfer Complexation

Best for: Rapid QC, high throughput, avoiding liquid-liquid extraction.[1]

  • Aliquoting: Transfer aliquots of PEF stock solution (0.2 – 4.0 mL) into 10 mL volumetric flasks.

  • Reaction: Add 2.0 mL of

    
    -CA solution (0.1% in acetonitrile).
    
  • Dilution: Dilute to volume with Acetonitrile.

  • Incubation: Allow to stand at room temperature (

    
    ) for 5 minutes to ensure complete complexation (purple chromogen formation).
    
  • Measurement: Measure absorbance at 520 nm against a reagent blank.

Data Analysis & Validation (ICH Q2 R1)

Quantitative Parameters

The following performance characteristics are typical for these methods when executed correctly.

ParameterMethod A (Ion-Pair / BTB)Method B (Charge Transfer /

-CA)

415 nm520 nm
Beer’s Law Range 1.0 – 20.0 µg/mL10.0 – 150.0 µg/mL
Molar Absorptivity (

)

L/mol·cm

L/mol·cm
Sandell’s Sensitivity ~0.015 µg/cm²~0.15 µg/cm²
Limit of Detection (LOD) 0.12 µg/mL1.5 µg/mL
Color Stability > 24 Hours~ 4 Hours
Calculation of Assay

Calculate the concentration using the linear regression equation


:


Validation Checklist

To ensure Trustworthiness and Self-Validation :

  • Linearity: Run 5 concentration points;

    
     must be 
    
    
    
    .
  • Precision: Analyze 3 replicates of 3 different concentrations (Low, Mid, High). RSD should be

    
    .[1][4]
    
  • Accuracy: Perform recovery studies by spiking placebo (excipients) with known PEF amounts. Recovery should be

    
    .
    
  • Robustness: Deliberately vary pH (

    
    ) in Method A or reaction time (
    
    
    
    min) in Method B. Results should not deviate significantly.

Critical Control Points & Troubleshooting

Expertise & Experience: The "Why" Behind the Steps
  • pH Criticality (Method A):

    • Issue: If pH > 4.5, the dye may deprotonate completely or the drug may lose protonation, breaking the ion pair.[1]

    • Control: strictly monitor buffer pH.[1] The complex forms only when the drug is cationic and the dye is anionic.[1]

  • Solvent Selection (Method A):

    • Why Chloroform? It provides the optimal polarity to extract the non-polar ion-pair complex while leaving the unreacted hydrophilic dye in the aqueous phase.

    • Warning: Avoid alcohols for extraction as they may extract the free dye, causing high blank values.[1]

  • Reagent Freshness (Method B):

    • Issue: Chloranilic acid can degrade or oxidize over time in solution.[1]

    • Control: Prepare

      
      -CA daily. If the blank absorbance at 520 nm increases, discard the reagent.[1]
      
  • Stoichiometry (Job’s Method):

    • Both methods typically follow a 1:1 stoichiometry (Drug:Reagent). This can be verified during method development using Job’s Method of Continuous Variation.

References

  • Gouda, A. A., et al. (2014).[1] Spectrophotometric determination of gemifloxacin mesylate, moxifloxacin hydrochloride, and enrofloxacin in pharmaceutical formulations using acid dyes.[1][5] Journal of Saudi Chemical Society. (Provides foundational protocol for fluoroquinolone ion-pairing).

  • Mostafa, S., et al. (2002).[1][6] Spectrophotometric determination of ciprofloxacin, enrofloxacin and pefloxacin through charge transfer complex formation.[1][5][6][7][8] Journal of Pharmaceutical and Biomedical Analysis.[1][6] (Authoritative source for the Chloranilic Acid method).

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).(The regulatory standard for validating these protocols).

  • Sadeq, K. A. (2022).[1][9] Spectrophotometric Determination of Ciprofloxacin by Ion-pair complex Formation with Bromothymol Blue.[9][10] University of Baghdad.[9] (Comparative methodology for BTB ion-pairing).

Sources

Application Note: Mechanistic Profiling of Bacterial DNA Replication Inhibition Using Pefloxacin Mesylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the use of Pefloxacin mesylate (a third-generation fluoroquinolone) as a chemical probe for studying bacterial DNA replication dynamics. Unlike its base form, the mesylate salt offers superior aqueous solubility, making it an ideal tool for in vitro kinetic assays without the interference of organic solvents like DMSO. This guide provides validated protocols for stock preparation, Minimum Inhibitory Concentration (MIC) determination, and a quantitative [3H]-thymidine incorporation assay to measure DNA synthesis inhibition directly.

Compound Profile & Properties

Pefloxacin mesylate targets bacterial Type II topoisomerases (DNA gyrase and Topoisomerase IV). Understanding its physicochemical properties is critical for experimental reproducibility.

Table 1: Chemical & Physical Specifications
PropertySpecificationNotes
Compound Name Pefloxacin mesylate dihydrateSalt form enhances solubility.
CAS Number 149676-40-4
Molecular Weight ~465.5 g/mol Includes mesylate and water (dihydrate).
Solubility (Water) ~50–60 mg/mL Highly soluble; no acid/base adjustment needed.
Solubility (DMSO) ~4 mg/mLLower solubility than water; not recommended as primary solvent.
Storage +4°C (Short term), -20°C (Long term)Light Sensitive: Protect from direct light.
Mechanism Gyrase (GyrA) / Topo IV (ParC) inhibitorTraps enzyme on DNA as a "cleaved complex."

Mechanism of Action: The Ternary Complex

Pefloxacin does not simply bind to the enzyme or the DNA alone; it stabilizes a ternary complex (Drug-Enzyme-DNA).[1]

  • Normal Physiology: DNA Gyrase introduces negative supercoils to relieve torsional stress ahead of the replication fork. It does this by cutting both DNA strands, passing another segment through, and resealing the break.

  • Pefloxacin Interference: Pefloxacin binds to the Gyrase-DNA interface after the cut but before the resealing.

  • The "Roadblock": This "frozen" cleaved complex acts as a physical barrier to the DNA polymerase replication fork.

  • Catastrophe: Collision of the replication fork with the frozen complex converts the reversible single-strand gaps into irreversible double-strand breaks (DSBs), triggering the SOS response and eventual cell death.

Figure 1: Pathway of Replication Inhibition

G NormalRep Active Replication Fork GyraseAction DNA Gyrase (Strand Cutting) NormalRep->GyraseAction Requires supercoiling relief GyraseAction->NormalRep Religation allows progression TernaryComplex Stabilized Ternary Complex (Drug-Enzyme-DNA) GyraseAction->TernaryComplex + Pefloxacin Binding Pefloxacin Pefloxacin Mesylate (Input) Pefloxacin->TernaryComplex ForkCollision Replication Fork Collision TernaryComplex->ForkCollision Blocks Polymerase DSB Double-Strand DNA Breaks ForkCollision->DSB SOS SOS Response Induction (RecA/LexA) DSB->SOS Repair attempt Stasis Replication Arrest & Cell Death DSB->Stasis Irreparable damage

Caption: Pefloxacin stabilizes the cleaved DNA-Gyrase complex, creating a physical roadblock that converts replication forks into lethal double-strand breaks.

Experimental Protocols

Protocol A: Stock Solution Preparation

Critical Note: Many fluoroquinolones require acidic or basic conditions to dissolve. Pefloxacin mesylate is an exception and dissolves readily in water. Avoiding pH adjustments prevents experimental artifacts.

  • Weighing: Weigh 46.55 mg of Pefloxacin mesylate dihydrate.

  • Solvent: Add 10 mL of sterile, deionized water (Milli-Q or equivalent).

  • Dissolution: Vortex gently. The solution should become clear immediately. This yields a 10 mM stock (approx. 4.6 mg/mL).

  • Sterilization: Filter through a 0.22 µm PES (Polyethersulfone) syringe filter. Do not use nylon filters as fluoroquinolones can bind to them.

  • Storage: Aliquot into light-protective amber tubes (e.g., 500 µL aliquots). Store at -20°C for up to 6 months. Avoid freeze-thaw cycles.

Protocol B: MIC Determination (Broth Microdilution)

Before kinetic studies, establish the baseline potency against your specific strain (e.g., E. coli K12 or S. aureus).

References: Adapted from CLSI M07 guidelines [1].

  • Inoculum: Prepare a bacterial suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to reach

    
     CFU/mL.
    
  • Plate Setup: Use a 96-well round-bottom plate.

  • Dilution Series:

    • Add 100 µL of CAMHB to columns 2–12.

    • Add 200 µL of 64 µg/mL Pefloxacin working solution to column 1.

    • Transfer 100 µL from col 1 to col 2, mix, and repeat down to col 10. Discard 100 µL from col 10.

    • Result: 2-fold dilution series (64 µg/mL to 0.125 µg/mL).

    • Col 11: Growth Control (No drug).

    • Col 12: Sterility Control (Media only).

  • Inoculation: Add 100 µL of bacterial suspension to wells 1–11.

  • Incubation: 16–20 hours at 37°C.

  • Readout: The MIC is the lowest concentration with no visible growth.

Protocol C: DNA Synthesis Inhibition Assay ([3H]-Thymidine Incorporation)

This is the definitive assay to confirm the mechanism of action. It measures the rate of new DNA synthesis by tracking the incorporation of radioactive thymidine.[2][3][4]

Safety Warning: This protocol involves radioactive materials. Follow institutional radiation safety guidelines.

Materials
  • Log-phase bacterial culture (OD600 ~ 0.2–0.3).

  • [Methyl-3H] Thymidine (Specific Activity ~ 60–80 Ci/mmol).

  • Pefloxacin Mesylate (100x stocks).

  • 10% Trichloroacetic acid (TCA), ice-cold.

  • Glass fiber filters (Whatman GF/C) and vacuum manifold.

Workflow Steps
  • Culture Prep: Grow bacteria in minimal medium (e.g., M9 + 0.2% glucose + casamino acids) to OD600 ~ 0.2. Rich media like LB contain unlabeled thymidine that competes with the tracer.

  • Treatment: Split culture into flasks:

    • Control: Add sterile water.

    • Treatment Groups: Add Pefloxacin at 0.5x, 1x, and 4x MIC.

  • Incubation: Return to shaker at 37°C.

  • Pulse Labeling:

    • At designated time points (0, 10, 20, 40, 60 min), remove 1 mL of culture.

    • Add 1 µCi of [3H]-Thymidine.

    • Incubate for exactly 5 minutes (Pulse).

  • Quenching: Immediately add 1 mL of ice-cold 10% TCA to stop the reaction and precipitate macromolecules (DNA/Protein). Incubate on ice for 30 min.

  • Filtration:

    • Pass the precipitate through GF/C glass fiber filters under vacuum.

    • Wash filters 3x with 5 mL ice-cold 5% TCA.

    • Wash 1x with 5 mL 95% Ethanol (to dry the filter).

  • Counting: Place filters in scintillation vials with cocktail fluid and count CPM (Counts Per Minute) in a beta-counter.

Figure 2: Thymidine Incorporation Workflow

Protocol cluster_0 Preparation cluster_1 Sampling Loop (t=0, 10, 20...) Culture Log Phase Culture (Minimal Media) DrugAdd Add Pefloxacin (0.5x - 4x MIC) Culture->DrugAdd Aliquot Remove 1mL Aliquot DrugAdd->Aliquot At time intervals Pulse Pulse [3H]-Thymidine (5 mins) Aliquot->Pulse Quench Quench w/ Cold TCA (Precipitate DNA) Pulse->Quench Readout Liquid Scintillation Counting (CPM) Quench->Readout Filter & Wash

Caption: Step-by-step workflow for quantifying DNA synthesis inhibition using radiolabeled thymidine pulses.

Data Analysis & Interpretation

Calculating Percent Inhibition

Convert raw CPM to percent inhibition relative to the untreated control at the same time point:



Expected Results
  • Rapid Onset: Pefloxacin is a rapid inhibitor. You should see a sharp decrease in thymidine uptake within 10–20 minutes at concentrations

    
     MIC.
    
  • Dose Dependency:

    • < MIC: Partial inhibition; growth may slow but continue.

    • > MIC: Complete cessation of DNA synthesis.

  • Specificity Check: If protein synthesis (measured via [3H]-Leucine) or RNA synthesis ([3H]-Uridine) is inhibited before DNA synthesis, the compound may be acting via a non-specific toxic mechanism (e.g., membrane disruption) rather than specific Gyrase inhibition [2].

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media Mg2+ ChelationFluoroquinolones chelate divalent cations. If precipitation occurs in high-Mg media, reduce Mg2+ or verify solubility in water first.
High Background CPM Inefficient WashingEnsure TCA washes are thorough (3x) and ice-cold to keep DNA precipitated.
No Inhibition observed Thymidine CompetitionEnsure Minimal Media is used. Rich broth (LB/TB) contains excess thymidine that dilutes the radioactive signal.
Variable MICs Cation LevelsUse Cation-Adjusted Mueller-Hinton Broth. Variations in Ca2+/Mg2+ affect quinolone uptake and activity.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.

  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones.[5] Microbiology and Molecular Biology Reviews, 61(3), 377–392.

  • Thermo Fisher Scientific. (n.d.). Thymidine Incorporation Assay Protocol.[3][6]

  • PubChem. (n.d.).[7] Pefloxacin Mesylate Compound Summary.[8][9] National Library of Medicine.

Sources

Application Note: Pefloxacin Mesylate as a Reference Tool for Topoisomerase IV Inhibition

[1]

Introduction & Scientific Utility

Pefloxacin Mesylate (CAS: 70458-95-6) is a synthetic third-generation fluoroquinolone antibiotic.[1] While clinically utilized for its broad-spectrum bactericidal activity, in the research sector, it serves as a critical reference standard for evaluating DNA Topoisomerase IV (Topo IV) inhibition.

The "Target-Switching" Phenomenon

For researchers designing Topo IV inhibitors, Pefloxacin is unique due to its target preference based on bacterial Gram-stain classification.[1] This makes it an essential control compound for differentiating mechanism of action:

  • Gram-Positive (S. aureus): Pefloxacin preferentially targets Topo IV (ParC/ParE subunits) over DNA Gyrase.[1] It is an ideal positive control for Topo IV inhibition assays in these species.

  • Gram-Negative (E. coli): Pefloxacin primarily targets DNA Gyrase (GyrA/GyrB), with Topo IV being a secondary target.[1]

Key Physiochemical Advantages

The mesylate salt form is preferred in in vitro assays over the base compound due to superior aqueous solubility (>50 mg/mL), eliminating the need for high DMSO concentrations that can interfere with enzyme kinetics.

Mechanism of Action: The Cleavable Complex

Pefloxacin does not simply block the enzyme's active site; it acts as a Topoisomerase Poison .

  • Normal Function: Topo IV passes one double-stranded DNA segment (T-segment) through a transient break in another (G-segment) to resolve catenanes (interlinked DNA rings) formed during replication.[1][2]

  • Inhibition: Pefloxacin intercalates at the DNA cleavage site, binding to both the DNA and the ParC subunit.

  • Trapping: It stabilizes the cleavable complex , preventing the religation of the DNA strand break. This results in the accumulation of double-strand breaks, triggering the SOS response and ultimately cell death.

Visualization: Mechanism of Action Pathway

TopoIV_MechanismTopoIVTopoisomerase IV(ParC/ParE)ComplexTransient DNA-EnzymeCleavage ComplexTopoIV->Complex BindingDNA_CatCatenated DNA(Replication Product)DNA_Cat->Complex BindingTrappedStabilized 'Cleavable Complex'(Religation Blocked)Complex->Trapped Drug BindingDecatenationSuccessful Decatenation(Daughter Chromosome Separation)Complex->Decatenation Normal Cycle (No Drug)PefloxacinPefloxacin Mesylate(Inhibitor)Pefloxacin->Trapped IntercalationDSBPermanent Double-Strand BreaksTrapped->DSB Replication Fork CollisionDeathChromosomal Fragmentation& Cell DeathDSB->Death

Figure 1: Pathway showing the stabilization of the cleavable complex by Pefloxacin, diverting the normal catalytic cycle toward cell death.[1]

Experimental Protocol: Topoisomerase IV Decatenation Assay

This protocol measures the ability of Pefloxacin to inhibit the decatenation (unlinking) of Kinetoplast DNA (kDNA).

Assay Principle
  • Substrate: kDNA consists of a massive network of interlocked minicircles.[2][3] It is too large to enter an agarose gel matrix and remains in the well.[3][4][5]

  • Reaction: Active Topo IV releases individual minicircles from the network.

  • Detection: Released minicircles migrate into the gel.[2][4] Inhibition by Pefloxacin results in DNA remaining in the well.

Materials Required
  • Enzyme: S. aureus Topoisomerase IV (Recombinant).[2]

  • Substrate: kDNA (Kinetoplast DNA), 200 ng/reaction.

  • Inhibitor: Pefloxacin Mesylate (Stock 10 mM in water).

  • Assay Buffer (5X): 250 mM Tris-HCl (pH 7.5), 25 mM MgCl₂, 25 mM DTT, 5 mM ATP, 250 mM Potassium Glutamate, 250 µg/mL BSA.

    • Critical Note: ATP is unstable in dilute buffers. Add fresh ATP to the buffer immediately before use.

  • Stop Solution: 5% Sarkosyl, 0.0025% Bromophenol Blue, 25% Glycerol.

Step-by-Step Workflow
  • Preparation of Stocks:

    • Dilute Pefloxacin Mesylate to 10X working concentrations (e.g., 0.1, 1, 10, 100 µM) in ddH₂O.

    • Safety: Protect Pefloxacin solutions from light; fluoroquinolones are photodegradable.

  • Reaction Setup (Total Volume 30 µL):

    • Assemble the reaction on ice in the following order:

ComponentVolumeFinal Conc.
ddH₂OVariable-
5X Assay Buffer6 µL1X
kDNA (100 ng/µL)2 µL200 ng
Pefloxacin (Test Cmpd) 3 µL Variable
S. aureus Topo IV1-2 Units*~1 U
  • Incubation:

    • Mix gently by tapping (do not vortex vigorously, as enzymes are fragile).

    • Incubate at 37°C for 30 minutes .

  • Termination:

    • Add 30 µL of Stop Solution (Sarkosyl/Stealth) to each tube.

    • Optional: Add Proteinase K (50 µg/mL) and incubate for 30 min at 37°C to digest the enzyme bound to DNA, improving band clarity.

  • Electrophoresis:

    • Load 20 µL of sample onto a 1% Agarose gel (Tris-Borate-EDTA buffer).

    • Run at 80V for 1–2 hours .

    • Stain with Ethidium Bromide (0.5 µg/mL) or SYBR Safe.

Visualization: Assay Workflow

Assay_Workflowcluster_resultsExpected ResultStep11. Prepare Mix(Buffer + kDNA + Pefloxacin)Step22. Initiate(Add Topo IV + ATP)Step1->Step2On IceStep33. Incubate(37°C, 30 min)Step2->Step3Step44. Terminate(Add Stop Sol / Prot K)Step3->Step4Step55. Electrophoresis(1% Agarose)Step4->Step5Step66. Analysis(Band vs. Well)Step5->Step6ResultANo Drug:Minicircles in GelStep6->ResultAResultBHigh Pefloxacin:DNA stuck in WellStep6->ResultB

Figure 2: Operational workflow for the kDNA decatenation assay.

Data Interpretation & Reference Values

Gel Analysis[2][3][4][5][6]
  • Lane 1 (Negative Control): kDNA + Buffer (No Enzyme). Result: Bright band in the well . No migration.

  • Lane 2 (Positive Control): kDNA + Topo IV (No Drug). Result: Smear/Bands of minicircles migrated into the gel.[2][3][4] Well is empty.

  • Lanes 3-6 (Pefloxacin Titration): As concentration increases, the migrated bands disappear, and the fluorescence returns to the well.

IC50 Comparison Table

The following values are typical reference ranges for validation:

OrganismEnzyme TargetPefloxacin IC50 (µg/mL)Primary Target?[1][6]
S. aureus Topoisomerase IV 1.5 – 4.0 YES
S. aureusDNA Gyrase10.0 – 25.0NO
E. coli DNA Gyrase ~4.5 YES
E. coliTopoisomerase IV~45.0NO

Note: IC50 values vary based on ATP concentration and buffer ionic strength. Always run a Pefloxacin control curve alongside new chemical entities (NCEs).

Troubleshooting & Senior Scientist Tips

  • "My Positive Control (Enzyme Only) stayed in the well."

    • Cause: Inactive enzyme or degraded ATP.[3]

    • Fix: ATP hydrolyzes upon freeze-thaw cycles.[1] Use single-use ATP aliquots. Ensure the enzyme is stored at -80°C and not left on ice for prolonged periods.

  • "The Pefloxacin didn't inhibit, even at high concentrations."

    • Cause: Photodegradation or Mg²⁺ chelation.

    • Fix: Prepare Pefloxacin fresh and keep amber-vialed. Ensure MgCl₂ concentration in the buffer is sufficient (5-10 mM), as fluoroquinolones chelate Mg²⁺, which is required for their binding to the DNA-Enzyme complex.

  • "The gel is messy/smeared."

    • Cause: Protein binding.

    • Fix: The Proteinase K step (Step 4) is crucial. If omitted, the enzyme remains covalently bound to the DNA (the Cleavable Complex), causing gel shifts and smearing.

References

  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones.[7][8][9] Microbiology and Molecular Biology Reviews, 61(3), 377-392.[1]

  • Pan, X. S., & Fisher, L. M. (1998). DNA gyrase and topoisomerase IV are dual targets of clinafloxacin action in Streptococcus pneumoniae. Antimicrobial Agents and Chemotherapy, 42(11), 2810-2816.[1]

  • Inspiralis Ltd. (n.d.). Topoisomerase IV Decatenation Assays: Protocols and Technical Data.

  • Fournier, B., & Hooper, D. C. (1998). Mutations in topoisomerase IV and DNA gyrase of Staphylococcus aureus: novel pleiotropic effects on quinolone and coumarin activity. Antimicrobial Agents and Chemotherapy, 42(1), 121-128.[1]

Troubleshooting & Optimization

Technical Support Center: Pefloxacin Mesylate Stability-Indicating Method

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Subject: Pefloxacin Mesylate (PEF) HPLC Method Development & Troubleshooting Last Updated: February 7, 2026

Introduction: The Stability Challenge

Pefloxacin Mesylate is a fluoroquinolone antibiotic exhibiting zwitterionic properties. Its stability profile is complex due to two ionizable groups: the carboxylic acid at position 3 (pKa ≈ 6.0) and the piperazinyl nitrogen (pKa ≈ 8.5).

The Core Problem: Developing a stability-indicating method requires separating the Active Pharmaceutical Ingredient (API) from its degradants while managing the "fluoroquinolone tailing" phenomenon caused by secondary interactions with residual silanols on the column stationary phase.

This guide moves beyond basic recipes. It provides a self-validating system for method development, stress testing, and troubleshooting.

Module 1: The "Golden" Method Protocol

This protocol is synthesized from field-proven methodologies and optimized for robustness. It serves as your starting point (Method A).

Chromatographic Conditions
ParameterSpecificationTechnical Rationale (The "Why")
Column C18 (ODS), 250 x 4.6 mm, 5 µmStandard hydrophobicity required for retaining the quinolone core. End-capping is mandatory to minimize silanol interactions.
Mobile Phase Buffer : Methanol (70:30 v/v)Methanol is preferred over Acetonitrile to suppress potential radical formation during oxidative stress testing.
Buffer Composition 25mM Phosphate Buffer + 0.5% Triethylamine (TEA), pH adjusted to 3.0 with Orthophosphoric Acid.Critical: pH 3.0 ensures the drug is fully protonated (cationic), preventing zwitterionic switching. TEA acts as a "sacrificial base," blocking silanol sites to prevent peak tailing.
Flow Rate 1.0 mL/minStandard backpressure balance.
Detection UV at 277 nmIsosbestic point approximation; maximizes sensitivity for the quinolone ring structure.
Injection Volume 20 µLOptimized for sensitivity without column overload.
Run Time ~10-12 minutesPEF typically elutes at 5–6 mins; extended run ensures elution of late-eluting non-polar degradants.

Module 2: Stress Testing (Forced Degradation) Workflow

To validate the method's specificity, you must force degradation.[1] Follow this matrix to generate the required impurities.

Degradation Protocol Matrix
Stress TypeReagent/ConditionDurationTarget DegradationMechanism
Acid Hydrolysis 0.1 N HCl4–8 hours @ 60°C10–20%Decarboxylation; cleavage of piperazine ring.
Base Hydrolysis 0.1 N NaOH4–8 hours @ 60°C< 10%Pefloxacin is relatively stable in mild alkali; expect minor degradants.
Oxidation 3% H₂O₂2–6 hours @ RT10–20%N-oxidation of the piperazine ring. High Risk: Most likely source of co-eluting peaks.
Thermal Dry Heat (60°C)7 Days< 5%Dehydration/Crystal structure changes.
Photolytic UV Light (254 nm)1.2M lux hours> 20%Critical: Fluoroquinolones are highly photosensitive. Protect standard solutions with amber glass.

Module 3: Troubleshooting Center (FAQ)

Direct answers to specific experimental failures.

Q1: My Pefloxacin peak has a tailing factor > 1.5. How do I fix this?

Diagnosis: This is the classic "Silanol Effect." The positively charged nitrogen on the piperazine ring is interacting with the negatively charged silanols on the silica backbone. The Fix:

  • Check pH: Ensure your mobile phase is pH 3.0 ± 0.1. If the pH drifts to 4.0, silanols ionize, and tailing increases.

  • Add TEA: If not already using it, add 0.5% Triethylamine (TEA) to the buffer.

  • Column Swap: Switch to a "Base Deactivated" (BDS) or heavily end-capped C18 column.

Q2: I see a new peak co-eluting with Pefloxacin after oxidative stress (H₂O₂).

Diagnosis: Oxidative degradants (N-oxides) often have similar polarity to the parent drug. The Fix:

  • Modify Polarity: Decrease the Methanol concentration from 30% to 25%. This increases the retention of the main peak, potentially resolving the slightly more polar N-oxide earlier.

  • Gradient Mode: Switch from Isocratic to a shallow gradient (e.g., 20% MeOH to 40% MeOH over 15 mins).

Q3: My retention time is drifting (± 0.5 min) between injections.

Diagnosis: Fluoroquinolones are temperature-sensitive due to their pKa-dependent solubility. The Fix:

  • Thermostat: Do not run at "Ambient." Set the column oven to exactly 25°C or 30°C.

  • Buffer Capacity: Ensure your phosphate buffer is at least 20-25mM. Weak buffers (10mM) cannot maintain local pH stability inside the column pores.

Q4: The area count for the Acid Degradation sample is low, but no degradation peaks appear.

Diagnosis: The degradants might be highly polar (eluting in the void volume) or the drug precipitated. The Fix:

  • Check Void Volume: Look for a massive peak at t0 (dead time). If yes, use an Ion-Pairing reagent (e.g., Hexanesulfonic acid) to retain the polar degradants.

  • Solubility Check: Ensure the neutralized acid sample didn't precipitate the drug before injection. Dilute with mobile phase immediately after neutralization.

Module 4: Visualization & Logic

Diagram 1: Method Development & Validation Workflow

A logical pathway for executing the stability study ensuring no step is missed.

MethodDevelopment Start START: Pefloxacin Method Dev Scouting Scouting Run (C18, MeOH:PO4, pH 3.0) Start->Scouting Eval1 Check Peak Shape (Tailing < 1.5?) Scouting->Eval1 FixTailing Add TEA or Switch to BDS Column Eval1->FixTailing No StressTest Force Degradation (Acid, Base, Ox, Light) Eval1->StressTest Yes FixTailing->Scouting ResolutionCheck Check Resolution (Rs > 1.5 for all peaks?) StressTest->ResolutionCheck Optimize Adjust Organic Ratio or Gradient Slope ResolutionCheck->Optimize No Validation Final Validation (Linearity, Accuracy, LOQ) ResolutionCheck->Validation Yes Optimize->StressTest

Caption: Iterative workflow for developing a stability-indicating HPLC method for Pefloxacin, emphasizing the feedback loops for peak shape and resolution.

Diagram 2: Degradation Pathway Logic

Visualizing the susceptibility of Pefloxacin to specific stress conditions.[2]

DegradationLogic API Pefloxacin Mesylate (API) Acid Acid Stress (0.1N HCl) API->Acid Ox Oxidative Stress (H2O2) API->Ox Photo Photolytic Stress (UV Light) API->Photo Deg1 Decarboxylated Product Acid->Deg1 Major Deg2 Piperazine Ring Cleavage Acid->Deg2 Minor Deg3 N-Oxide Derivative Ox->Deg3 Major (Co-elution Risk) Deg4 Fluorine Substitution Photo->Deg4 Radical Mechanism

Caption: Predicted degradation pathways for Pefloxacin. Note that Oxidative N-Oxides are the primary risk for co-elution with the main peak.

References

  • Agrahari, V., Bajpai, M., & Nanda, S. (2013).[3] Development and Validation of a Stability Indicating HPLC Method for Analysis of Pefloxacin in Bulk Drug and Tablet Dosage Form. International Journal of Pharmacy and Pharmaceutical Sciences.

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.[2][3][4][5]

  • Gauhar, S., et al. (2009).[3] Development and Validation of a HPLC Method for Determination of Pefloxacin in Tablet and Human Plasma. Iranian Journal of Basic Medical Sciences.

  • Motwani, S. K., et al. (2019). Validated Stability-Indicating HPLC Method for Simultaneous Estimation of Ofloxacin and Satranidazole. Fortune Journals.

Sources

Technical Support Center: Managing Pefloxacin Mesylate Photosensitivity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Experimental Management of Pefloxacin Mesylate (PEF) Phototoxicity Audience: Senior Researchers, Analytical Chemists, and drug development teams. Version: 2.0 (Current as of 2026)

Introduction: The "Hidden Variable" in Pefloxacin Research

Pefloxacin mesylate is a third-generation fluoroquinolone antibiotic.[1] While its mechanism of action (inhibition of DNA gyrase/Topoisomerase IV) is well-understood, its experimental stability is frequently compromised by its Type II Photochemical sensitivity .

Unlike standard light-sensitive compounds that merely degrade, Pefloxacin actively generates Reactive Oxygen Species (ROS) —specifically singlet oxygen (


) and superoxide anions (

)—upon exposure to UVA (320–400 nm) and early visible light. In an experimental setup, this creates a confounding variable: Is your biological effect caused by the drug's pharmacology, or by the oxidative stress generated by the drug absorbing ambient lab light?

This guide provides the protocols to isolate and control this variable.

Module 1: Chemical Stability & Stock Preparation

Q: My Pefloxacin stock solution has shifted from clear/pale yellow to a brownish amber. Is it still usable?

A: No. The color shift indicates advanced oxidative degradation. Pefloxacin undergoes N-demethylation and defluorination when excited by light. The "browning" suggests the formation of quinolone polymers and degradation byproducts (e.g., N-demethyl pefloxacin). These byproducts have different solubility profiles and biological activities than the parent compound.

Troubleshooting Protocol: The "Photon-Shielded" Preparation

Standard laboratory lighting (fluorescent/LED) emits enough blue/UVA light to trigger degradation within hours.

Step-by-Step Workflow:

  • Environment: Perform all weighing and dissolution in a biosafety cabinet with the sash light OFF or covered with an amber filter (500nm cut-off).

  • Solvent Choice: Pefloxacin Mesylate is sparingly soluble in pure water/saline directly.

    • Correct Order: Dissolve in DMSO first (stock conc. ~12.5 mg/mL), then dilute into aqueous buffer.

  • Vessel: Use Amber Borosilicate Glass (Type 1). If unavailable, wrap clear tubes in aluminum foil before adding the drug.

  • Storage: Store aliquots at -20°C. Do not refreeze.

Visual Workflow: Safe Handling Protocol

Pefloxacin_Handling Start Solid Pefloxacin (Light Sensitive) Weigh Weighing (Dark/Amber Light) Start->Weigh Protect from UV Dissolve Solubilization (100% DMSO first) Weigh->Dissolve Dilute Dilution (PBS/Media) Dissolve->Dilute Exothermic Risk Filter 0.22µm Filtration (Low Protein Binding) Dilute->Filter Store Storage (-20°C, Dark) Filter->Store

Caption: Figure 1.[1] Optimized workflow for Pefloxacin stock preparation to minimize photochemical degradation.

Module 2: In Vitro Experimental Controls

Q: I am observing high cytotoxicity in my "Drug Only" control group. Is Pefloxacin toxic to my cell line?

A: It is likely "Pseudophototoxicity." If you handle your cell culture plates under standard biosafety cabinet lighting for even 15–20 minutes during dosing, the Pefloxacin in the media absorbs light and generates ROS, killing cells via oxidative stress rather than the intended mechanism (DNA replication inhibition).

The "Twin-Plate" Validation System

To validate your data, you must distinguish between Pharmacological Toxicity and Phototoxicity.

Protocol:

  • Prepare Two Identical Plates: Seed cells (e.g., HEK293, HepG2) at the same density.

  • Dose: Add Pefloxacin to both plates in the dark (red light or minimal light).

  • The Variable:

    • Plate A (Dark Control): Immediately wrap in aluminum foil. Incubate.

    • Plate B (Ambient/Irradiated): Expose to lab light or specific UVA source (5 J/cm²) for the duration of your standard handling time (e.g., 30 mins).

  • Assay: Perform MTT/CCK-8 assay after 24h.

Interpretation:

  • If Toxicity A ≈ Toxicity B: The drug is cytotoxic.

  • If Toxicity B >> Toxicity A: You have a phototoxicity artifact .[1]

Mechanistic Insight: Why Pefloxacin Kills Under Light

Pefloxacin_Mechanism Ground Pefloxacin (Ground State) Excited Excited Singlet State (S1) Ground->Excited UVA Absorption (hν) Triplet Excited Triplet State (T1) Excited->Triplet Intersystem Crossing Triplet->Ground Energy Transfer ROS Singlet Oxygen (1O2) & Superoxide (O2•-) Triplet->ROS Type II Reaction (+ O2) O2 Molecular Oxygen (O2) O2->ROS Damage Lipid Peroxidation & DNA Strand Breaks ROS->Damage CellDeath Cell Death (Apoptosis/Necrosis) Damage->CellDeath

Caption: Figure 2.[1][2] The photochemical pathway of Pefloxacin. The drug acts as a photosensitizer, transferring energy to oxygen to create cytotoxic ROS.

Module 3: Analytical Validation (HPLC/LC-MS)

Q: I see "Ghost Peaks" in my HPLC chromatogram that don't match my impurities standards.

A: These are likely on-column degradation products formed during the run. If your HPLC autosampler is not temperature-controlled (cooled) and light-protected, Pefloxacin degrades while waiting for injection.

Key Troubleshooting Data:

  • Ghost Peak Location: Often appears at RRT (Relative Retention Time) ~0.8 or ~1.2 compared to the main peak.

  • Cause: Decarboxylation of the quinolone ring.

Data Table: Stability Profile
ConditionHalf-Life (

)
Recommendation
Solid State (Dark, 25°C) > 2 YearsStore desiccated.[1]
Aqueous Solution (Dark, 4°C) ~ 1 WeekUse fresh or freeze aliquots.
Aqueous Solution (Ambient Light) < 4 Hours CRITICAL RISK. Protect immediately.[1]
UVA Exposure (High Intensity) < 30 MinutesUse only for phototoxicity induction.
Analytical Protocol Checklist
  • Autosampler: Set temperature to 4°C.

  • Vials: Use amber HPLC vials (borosilicate).

  • Mobile Phase: Avoid pre-mixing Pefloxacin in mobile phases with high pH (>8.0), as alkaline conditions accelerate photodegradation [1].

  • Detection: Monitor at 277 nm (excitation max) but scan 200–400 nm to detect photoproducts which often absorb at lower wavelengths.

References

  • Optimized photocatalytic degradation of pefloxacin by TiO2/UV process. Source: ResearchGate.[3][4] Link:[Link]

  • Phototoxicity of Quinolones and Fluoroquinolones: A Mechanistic Review. Source: MDPI (Int. J. Mol. Sci). Link:[Link][5][6]

  • Study of Oxidation of Ciprofloxacin and Pefloxacin by ACVA. Source: MDPI (Materials). Link:[Link][5][6]

  • Fluoroquinolone phototoxicity: A comparison of moxifloxacin and lomefloxacin. Source: Journal of Antimicrobial Chemotherapy / ResearchGate. Link:[Link]

Sources

How to prevent Pefloxacin mesylate precipitation in culture media

[1]

Status: Operational Ticket ID: PM-SOL-001 Subject: Prevention of Pefloxacin Mesylate Precipitation in Cell Culture Media Assigned Specialist: Senior Application Scientist, Bio-Reagents Division

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because your Pefloxacin mesylate (PM) stock solution turned cloudy upon addition to DMEM or RPMI, or you observed crystal formation after thawing.

This is a common physicochemical incompatibility, not necessarily a product failure. Pefloxacin mesylate is a fluoroquinolone antibiotic.[1][2][3] While the mesylate salt form improves water solubility compared to the free base, the specific environment of cell culture media—neutral pH (7.2–7.4) and high divalent cation concentration (


This guide provides the mechanistic understanding and a validated protocol to maintain solubility and bioavailability in your experiments.

Module 1: The Mechanism of Precipitation

To prevent precipitation, you must understand the two forces driving it: Zwitterionic Isoelectric Points and Cation Chelation .

1. The pH Trap (Zwitterionic Nature)

Fluoroquinolones like Pefloxacin possess both an acidic group (carboxylic acid) and a basic group (piperazine ring).

  • Acidic pH: Protonated, positively charged (High Solubility).

  • Basic pH: Deprotonated, negatively charged (High Solubility).

  • Neutral pH (The Danger Zone): At physiological pH (7.0–7.4), the molecule exists largely as a zwitterion (net neutral charge). This is often close to its isoelectric point (pI), where solubility is at its absolute minimum.

2. The Magnesium Trap (Chelation)

Culture media (DMEM, RPMI) are rich in magnesium (


  • The Problem: The resulting [Pefloxacin-Mg] complex is often less soluble than free Pefloxacin.

  • The Consequence: If you add a high-concentration stock directly to media, the local concentration of antibiotic exceeds the solubility product (

    
    ) of the metal complex, causing immediate "clouding."
    
Visualizing the Solubility Landscape

Pefloxacin_SolubilityStockPefloxacin Mesylate(Stock Solution)AcidicAcidic Environment(pH < 5.0)High Solubility (+ Charge)Stock->AcidicDissolves WellNeutralNeutral Media (pH 7.2-7.4)Isoelectric Point Danger ZoneStock->NeutralDirect AdditionAcidic->NeutralSlow DilutionChelationInteraction with Mg++/Ca++(Abundant in DMEM/RPMI)Neutral->ChelationZwitterion FormationSolubleStable Solution(Bioavailable)Neutral->SolubleLow Concentration(<0.1 mg/mL)PrecipitatePRECIPITATION(Insoluble Metal Complex)Chelation->PrecipitateKsp Exceeded

Figure 1: The pathway to precipitation. Direct addition of stock to neutral media triggers zwitterion formation and cation chelation, leading to insolubility.

Module 2: Validated Preparation Protocol

Do not simply add powder to media. Follow this "Two-Step Dilution" protocol to ensure stability.

Step 1: Stock Solution Preparation

The mesylate salt is chosen for its ability to dissolve in aqueous solutions, but high concentrations require assistance.

ParameterRecommendationNotes
Solvent Sterile Water (WFI) or 10-20% DMSO Water is preferred for the mesylate salt. Use DMSO only if high concentration (>50mg/mL) is strictly required.
Target Conc. 10 – 20 mg/mL Do not attempt to make "super-stocks" (e.g., 100 mg/mL) as they are unstable upon storage.
Dissolution Vortex + Warmth (37°C) If cloudy, warm the solution to 37°C for 5-10 mins. Sonication (30s) is safe.
Storage -20°C in single-use aliquotsAvoid freeze-thaw cycles. Crystals formed during freezing are hard to redissolve.
Step 2: The "Dropwise" Dilution Method

This is the critical step to prevent "Shock Precipitation."

  • Pre-warm your culture medium (DMEM/RPMI) to 37°C. Cold media accelerates precipitation.

  • Agitate the media container (gentle swirling).

  • Add the Pefloxacin stock solution dropwise into the swirling media.

    • Why? This rapidly disperses the antibiotic before it can form insoluble aggregates with local magnesium ions.

  • Filter Sterilize (0.22 µm) the final media only if you observe no precipitate. If precipitate is visible, filtering removes the drug, reducing the effective dose.

Workflow Diagram

Protocol_WorkflowPowderPefloxacin MesylatePowderStockMaster Stock(10-20 mg/mL)Powder->StockDissolveSolventSolvent:Sterile Water (Preferred)or DMSOSolvent->StockAliquotAliquot & Freeze(-20°C)Stock->AliquotMixingDropwise Additionwith SwirlingAliquot->MixingThaw 37°CMediaCulture Media(Pre-warmed 37°C)Media->MixingFinalFinal Media(Stable)Mixing->FinalNo Precipitate

Figure 2: The optimal workflow. Note the emphasis on pre-warming media and dropwise addition to prevent local concentration shock.

Module 3: Troubleshooting & FAQs

Q1: The media turned cloudy immediately after adding the antibiotic. Can I still use it?

  • A: No. The cloudiness indicates the drug has precipitated out of solution.

  • The Fix: The effective concentration is now unknown.[4] Discard. For the next attempt, lower the stock concentration and ensure the media is pre-warmed to 37°C.

Q2: I see crystals in my stock solution after taking it out of the freezer.

  • A: This is normal. The solubility decreases at low temperatures.

  • The Fix: Do not add this directly to cells. Warm the tube to 37°C and vortex until completely clear. If crystals persist, sonicate for 30 seconds.

Q3: Can I autoclave Pefloxacin in the media?

  • A: Never. Fluoroquinolones are heat-stable to a degree, but autoclaving (121°C) will degrade the molecule and potentially generate toxic byproducts. Always filter-sterilize (0.22 µm) the stock solution or the final media preparation.

Q4: Why does Pefloxacin precipitate in DMEM but not in water?

  • A: This is the Common Ion Effect and Chelation . DMEM contains salts (NaCl, KCl) and divalent cations (

    
    , 
    
    
    ).
    • High ionic strength reduces the solubility of organic salts ("Salting out").

    • Magnesium binds Pefloxacin, forming insoluble complexes. Water lacks these interfering ions.

Q5: Will the precipitate redissolve if I put the cells in the incubator?

  • A: Unlikely. Once the stable metal-antibiotic crystal lattice forms, it requires significant energy (heat/sonication) or extreme pH changes to break. It will likely remain as sediment, potentially causing physical stress to cell monolayers (the "peppering" effect).

References
  • PubChem. Pefloxacin Mesylate | C18H24FN3O6S | CID 119525. National Library of Medicine. [Link]

  • Appuhamy, S., et al. (2026). In a Bind: A quality improvement project for reducing quinolone drug-drug interactions with divalent cations. Open Forum Infectious Diseases. [Link] (Note: Contextual reference on Cation Interaction mechanism).

  • Ross, D.L., & Riley, C.M. (1990). Aqueous solubility and pKa of some fluoroquinolone antimicrobials. International Journal of Pharmaceutics. (Foundational data on FQ zwitterionic behavior).

Technical Support Center: Pefloxacin Mesylate Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Troubleshooting Guide for Pefloxacin Mesylate (CAS: 70458-95-6) Audience: Assay Development Scientists, PK/PD Researchers

Introduction: The "Noisy" Molecule

Pefloxacin mesylate is a third-generation fluoroquinolone antibiotic targeting bacterial DNA gyrase and topoisomerase IV. While invaluable as a bioactive control or therapeutic candidate, it presents unique physicochemical challenges in in vitro assays.

It is not merely a passive analyte; it is an active interferent capable of skewing data through three distinct mechanisms:

  • Optical Interference: Intrinsic fluorescence overlapping with common UV/Blue fluorophores.

  • Chemical Interference: Chelation of divalent metal cofactors (

    
    , 
    
    
    
    ).
  • Metabolic Interference: Competitive inhibition of CYP1A2 enzymes.

This guide provides the protocols to identify, quantify, and eliminate these interferences.

Module A: Optical Interference (Fluorescence)

The Problem: False Positives in UV/Blue Channels

Pefloxacin mesylate possesses a fused quinolone ring system that is intrinsically fluorescent.

  • Excitation Max: ~270–300 nm (Secondary excitation band ~320–340 nm)

  • Emission Max: ~400–450 nm

  • Impact: It mimics the signal of DAPI, Hoechst 33342, and Coumarin (AMC) based substrates. In enzymatic assays using AMC-cleavable peptides, Pefloxacin will generate high background fluorescence, masking inhibition or mimicking activity.

Diagnostic Workflow

OpticalInterference Start High Background Signal detected in presence of Pefloxacin? CheckWave Check Assay Wavelengths: Ex < 350nm / Em 400-450nm? Start->CheckWave IsOverlap Spectral Overlap Confirmed CheckWave->IsOverlap Yes (e.g., DAPI/AMC) NoOverlap Investigate Solubility/Precipitation CheckWave->NoOverlap No (e.g., FITC/Cy5) Solution1 STRATEGY 1: Switch to Red-Shifted Dyes (Rhodamine/Cy5) IsOverlap->Solution1 Solution2 STRATEGY 2: Use Time-Resolved Fluorescence (TR-FRET) IsOverlap->Solution2

Figure 1: Decision matrix for diagnosing and resolving optical interference caused by fluoroquinolones.

Protocol 1: The "Blank-Correction" Method

If you cannot change fluorophores, you must mathematically correct for the interference.

Step-by-Step:

  • Prepare Compound Plate: Dilute Pefloxacin mesylate across the concentration range (e.g., 0.1 nM to 10 µM) in assay buffer.

  • Add Substrate ONLY (No Enzyme): Add the fluorescent substrate to the compound plate.

  • Measure Fluorescence: Record RFU (Relative Fluorescence Units) at the assay wavelengths.

  • Plot Interference Curve: Plot [Pefloxacin] vs. RFU.

  • Subtraction: In the actual enzymatic assay, subtract the RFU value obtained in Step 3 from the total signal for every corresponding concentration point.

Critical Note: This method fails if the signal saturates the detector. If RFU > 80% of detector max, you must switch detection methods.

Module B: Chemical Interference (Chelation)

The Problem: False Inhibition via Cofactor Stripping

Fluoroquinolones are potent chelators of divalent cations, particularly Magnesium (


) and Calcium (

).
  • Mechanism: The 3-carboxyl and 4-keto groups form a stable complex with metal ions.

  • Assay Impact: Kinases, DNA polymerases, and ATPases require free

    
     to function. Pefloxacin can sequester 
    
    
    
    , causing the enzyme to stop working. This appears as "drug inhibition" (low IC50), but it is actually assay artifact caused by cofactor starvation.
Data Visualization: Chelation Impact
Assay Condition[Mg2+] Total[Pefloxacin]Free [Mg2+] (Estimated)Enzyme ActivityInterpretation
Control 1.0 mM0 µM1.0 mM100%Baseline
Interference 1.0 mM500 µM< 0.5 mM40%False Positive (Artifact)
Corrected 5.0 mM500 µM> 4.0 mM98%True Negative (No Inhibition)
Protocol 2: The Magnesium Titration Validation

To confirm if your observed inhibition is real or due to chelation:

  • Run Standard Assay: Determine the IC50 of Pefloxacin with standard

    
     (e.g., 1 mM).
    
  • Run Supplemented Assay: Repeat the experiment with 5x to 10x higher

    
     concentration (e.g., 5–10 mM).
    
  • Analysis:

    • If IC50 shifts significantly (e.g., from 10 µM to >100 µM)

      
      Chelation Artifact .
      
    • If IC50 remains stable

      
      True Inhibition .
      

Module C: Metabolic Interference (CYP450)

The Problem: CYP1A2 Inhibition

Pefloxacin is a known inhibitor of Cytochrome P450 1A2 (CYP1A2).[1] In metabolic stability assays or drug-drug interaction (DDI) cocktails, Pefloxacin can inhibit the metabolism of co-incubated substrates (e.g., Caffeine, Phenacetin).

CYPMechanism CYP1A2 CYP1A2 Enzyme Metabolite Metabolite (Acetaminophen) CYP1A2->Metabolite  Catalysis   Substrate Probe Substrate (e.g. Phenacetin) Substrate->CYP1A2  Binds Active Site   Pefloxacin Pefloxacin (Inhibitor) Pefloxacin->CYP1A2  Competitive Binding  

Figure 2: Competitive inhibition mechanism of Pefloxacin on CYP1A2.

Guidance for Metabolic Assays
  • Cocktail Design: Do not use Pefloxacin as a negative control in CYP1A2 assays. Use it as a positive control inhibitor (though Furafylline is more potent, Pefloxacin/Enoxacin are historically relevant).

  • Metabolite Awareness: Pefloxacin is metabolized to Norfloxacin (N-demethylation), which is also a CYP inhibitor. Ensure your LC-MS method separates Pefloxacin from Norfloxacin to avoid quantifying the metabolite as the parent.

Frequently Asked Questions (FAQ)

Q: Can I use Pefloxacin in cell culture (MTT/CellTiter-Glo) without interference? A: Generally, yes. The wash steps in many cell assays remove the drug before reading. However, in homogeneous assays (add-and-read like CellTiter-Glo), high concentrations (>100 µM) may quench the luminescence signal. Always run a "media + drug only" blank.

Q: What is the best solvent for Pefloxacin Mesylate? A: Water or dilute acetic acid (0.1 M). The mesylate salt improves aqueous solubility compared to the base. Avoid dissolving in high pH buffers directly, as zwitterionic precipitation can occur near the isoelectric point (pI ~7.0–7.4).

Q: Does Pefloxacin interfere with Western Blots? A: Unlikely to interfere with detection, but it may inhibit kinases during the treatment phase (via Mg sequestration), leading to reduced phosphorylation signals that look like pathway inhibition but are actually stress responses.

References

  • Fluorescence Properties: Albini, A., & Monti, S. (2003). Photophysics and photochemistry of fluoroquinolones. Chemical Society Reviews, 32(4), 238-250.

  • Chelation Mechanism: Seedher, N., & Agarwal, P. (2010). Effect of metal ions on the binding of some fluoroquinolone antibiotics to bovine serum albumin. Journal of Pharmaceutical Analysis.

  • CYP1A2 Inhibition: Schmid, J., et al. (2025). Interaction of pefloxacin and enoxacin with the human cytochrome P450 enzyme CYP1A2. Clinical Pharmacology & Therapeutics.

  • Assay Interference Overview: Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324.

Sources

Validation & Comparative

Pefloxacin Mesylate vs. Ciprofloxacin: A Comparative Efficacy Analysis Against Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Challenge of Pseudomonas aeruginosa

Pseudomonas aeruginosa remains a formidable opportunistic pathogen, particularly in clinical settings, causing a wide array of life-threatening infections in immunocompromised individuals, cystic fibrosis patients, and those with severe burns. Its intrinsic and acquired resistance to multiple classes of antibiotics complicates treatment strategies, necessitating a careful selection of therapeutic agents. Among the fluoroquinolones, ciprofloxacin has long been a cornerstone of anti-pseudomonal therapy. This guide provides an in-depth, evidence-based comparison of the efficacy of pefloxacin mesylate and ciprofloxacin against P. aeruginosa, delving into their mechanisms of action, in vitro and in vivo performance, and the molecular underpinnings of resistance.

Mechanism of Action: Targeting Bacterial DNA Replication

Both pefloxacin and ciprofloxacin belong to the fluoroquinolone class of antibiotics and share a common mechanism of action: the inhibition of essential bacterial enzymes involved in DNA replication.[1] They primarily target DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1] In Gram-negative bacteria such as P. aeruginosa, DNA gyrase is the principal target. This enzyme is crucial for introducing negative supercoils into the bacterial DNA, a process vital for DNA replication and transcription. By binding to the DNA-gyrase complex, these fluoroquinolones stabilize the transient double-strand breaks induced by the enzyme, leading to a cessation of DNA replication and ultimately, bacterial cell death.[2] Topoisomerase IV, while also a target, plays a more significant role in the decatenation of daughter chromosomes after replication.

Fluoroquinolone_Mechanism_of_Action Figure 1: Mechanism of Action of Fluoroquinolones against Pseudomonas aeruginosa cluster_bacterium Pseudomonas aeruginosa Cell Fluoroquinolones Pefloxacin Ciprofloxacin DNA_Gyrase DNA Gyrase (gyrA, gyrB) Fluoroquinolones->DNA_Gyrase inhibition Topoisomerase_IV Topoisomerase IV (parC, parE) Fluoroquinolones->Topoisomerase_IV inhibition DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication enables Topoisomerase_IV->DNA_Replication enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death inhibition leads to MIC_Determination_Workflow Figure 2: Workflow for MIC Determination by Broth Microdilution Start Start: Pure P. aeruginosa culture Inoculum_Prep Prepare Inoculum (0.5 McFarland Standard) Start->Inoculum_Prep Inoculation Inoculate Microtiter Plate Inoculum_Prep->Inoculation Antibiotic_Dilution Prepare Serial Dilutions of Pefloxacin & Ciprofloxacin Antibiotic_Dilution->Inoculation Incubation Incubate at 35°C for 16-20h Inoculation->Incubation Reading Read Results: Visual Inspection Incubation->Reading End Determine MIC Reading->End

Figure 2. MIC Determination Workflow.

Conclusion and Future Perspectives

The available evidence consistently indicates that ciprofloxacin possesses superior in vitro potency against Pseudomonas aeruginosa when compared to pefloxacin mesylate. This is reflected in its lower MIC values. Both drugs have demonstrated efficacy in in vivo animal models, but direct comparative clinical data for P. aeruginosa infections is scarce. The longer half-life of pefloxacin is a notable pharmacokinetic advantage, while ciprofloxacin's favorable therapeutic ratio against P. aeruginosa is a significant consideration.

For researchers and drug development professionals, the choice between these agents, or indeed the development of new anti-pseudomonal fluoroquinolones, must consider the evolving landscape of resistance. The high prevalence of mutations in gyrA and parC underscores the need for continuous surveillance and the development of strategies to overcome these resistance mechanisms. While ciprofloxacin remains a key therapeutic option, this comparative analysis highlights the nuanced differences in efficacy and pharmacokinetics that must be weighed in both clinical practice and the research and development of future antimicrobial agents.

References

  • Ferry, N., Cadoz, M., Le-Corre, P., & Denis, F. (1995). [Efficacy of single dose of ciprofloxacin and pefloxacin in the treatment of female acute cystitis].
  • Schroecksnadel, K., Wurst, M., Löffler, J., Sarg, B., & Bellmann-Weiler, R. (2011).
  • Crump, B., Wise, R., & Dent, J. (1983). Pharmacokinetics and tissue penetration of ciprofloxacin. Antimicrobial agents and chemotherapy, 24(5), 784–786.
  • Arabameri, N., Heshmatipour, Z., Ardebili, S. E., & Bidhendi, Z. J. (2021). The role of Gene Mutations (gyrA, parC) in Resistance to Ciprofloxacin in Clinical Isolates of Pseudomonas Aeruginosa.
  • ResearchGate. Determination of MIC50 and MIC90 for delafloxacin and ciprofloxacin against CF Pseudomonas aeruginosa. Available at: [Link].

  • Al-Marjani, M. F., & Al-Rudainy, A. M. (2018). Detection of Point Mutations in gyrA and parC Genes in Ciprofloxacin Resistant Pseudomonas aeruginosa Isolated from Burn Infections. Iraqi Journal of Science, 59(1A), 101-110.
  • Shand, G. H., & Pedersen, S. S. (1991). The Efficacy and Safety of Ciprofloxacin and Ofloxacin in Chronic Pseudomonas Aeruginosa Infection in Cystic Fibrosis. Scandinavian journal of infectious diseases. Supplementum, 74, 172–176.
  • Dellamonica, P. (1989). The pharmacokinetics and tissue penetration of the fluoroquinolones. The Journal of antimicrobial chemotherapy, 24 Suppl B, 1–11.
  • Arabameri, N., Heshmatipour, Z., Ardebili, S. E., & Bidhendi, Z. J. (2021). The role of Gene Mutations (gyrA, parC) in Resistance to Ciprofloxacin in Clinical Isolates of Pseudomonas Aeruginosa. SID.ir. Available at: [Link].

  • Bayer, A. S., & Tu, J. (1992). Comparative efficacies of ciprofloxacin and pefloxacin alone or in combination with fosfomycin in experimental endocarditis induced by multidrug-susceptible and -resistant Pseudomonas aeruginosa. Antimicrobial agents and chemotherapy, 36(6), 1255–1260.
  • Bayer, A. S., & Tu, J. (1992). Comparative efficacies of ciprofloxacin and pefloxacin alone or in combination with fosfomycin in experimental endocarditis induced by multidrug-susceptible and -resistant Pseudomonas aeruginosa. Antimicrobial agents and chemotherapy, 36(6), 1255–1260.
  • al Kassaa, I., Hlais, S., Shakaroun, S., Hamze, M., & Rolain, J. M. (2014). GyrA and parC mutations in quinolone-resistant clinical isolates of Pseudomonas aeruginosa from Nini Hospital in north Lebanon. Journal of global antimicrobial resistance, 2(4), 313–317.
  • Schiff, J. B., Small, G. J., & Pennington, J. E. (1984). Activities of pefloxacin and ciprofloxacin in experimentally induced Pseudomonas pneumonia in neutropenic guinea pigs. Antimicrobial agents and chemotherapy, 26(4), 452–454.
  • Dellamonica, P., Bernard, E., Etesse-Carsenti, H., Monpoux, F., & Durant, J. (1989). Evaluation of pefloxacin, ofloxacin and ciprofloxacin in the treatment of thirty-nine cases of chronic osteomyelitis. The Journal of antimicrobial chemotherapy, 23 Suppl C, 75–80.
  • Akhlaghi, F., Nikokar, I., Mojtahedi, A., Mobin, M., Atrkar Roshan, Z., & Karampour, M. (2024). Molecular Detection of Mutations in gyrA, gyrB, parC, and parE Genes in the Quinolone Resistance Determining Region Among Pseudomonas aeruginosa Isolated From Burn Wound Infection. Iranian Journal of Medical Microbiology, 18(2), 89-96.
  • Yasir, M., Dutta, D., Willcox, M. D. P., & Black, D. S. (2019). Activity of Antimicrobial Peptides and Ciprofloxacin against Pseudomonas aeruginosa Biofilms. Antibiotics (Basel, Switzerland), 8(4), 237.
  • Grillon, A., Schramm, F., Kleinberg, M., & Jehl, F. (2016). Comparative Activity of Ciprofloxacin, Levofloxacin and Moxifloxacin against Klebsiella pneumoniae, Pseudomonas aeruginosa and Stenotrophomonas maltophilia Assessed by Minimum Inhibitory Concentrations and Time-Kill Studies. PloS one, 11(6), e0156690.

Sources

Validating an HPLC Method for Pefloxacin Mesylate in Plasma: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Pefloxacin mesylate is a third-generation fluoroquinolone antibiotic characterized by its amphoteric nature and extensive tissue distribution.[1] In pharmacokinetic (PK) studies and Therapeutic Drug Monitoring (TDM), the challenge lies not just in detection, but in isolating the analyte from the complex plasma matrix without compromising column life or data integrity.

While LC-MS/MS is often cited as the gold standard for sensitivity, it is frequently overkill for Pefloxacin TDM, where therapeutic concentrations range from 1 to 15 µg/mL. This guide validates a robust, cost-effective RP-HPLC-UV method optimized for plasma, comparing it objectively against fluorescence detection and microbiological assays.

The Core Argument: For routine plasma quantification, a properly end-capped C18 column with a low-pH mobile phase offers the optimal balance of resolution (


), cost, and speed, provided that protein precipitation is managed correctly.

Comparative Analysis of Methodologies

Before committing to a protocol, researchers must evaluate the trade-offs between sensitivity, specificity, and throughput.

Table 1: Performance Matrix of Pefloxacin Analysis Methods[1]
FeatureMethod A: Optimized RP-HPLC-UV (Recommended) Method B: HPLC-Fluorescence Method C: LC-MS/MS Method D: Microbiological Assay
Principle UV Absorbance @ 278 nmNative Fluorescence (Ex 280/Em 450)Mass-to-Charge Ratio (MRM)Zone of Inhibition (Bioassay)
Sensitivity (LLOQ) ~0.05 - 0.1 µg/mL~0.005 - 0.01 µg/mL< 0.001 µg/mL~0.5 - 1.0 µg/mL
Selectivity High (with proper separation)Very High (matrix rarely fluoresces)Ultra-HighLow (cannot distinguish metabolites)
Cost Per Sample Low ($)Medium (

)
High (

)
Low ($)
Throughput High (10-15 min run)High (10-15 min run)Very High (<5 min run)Very Low (18-24 hrs incubation)
Primary Use Case Routine TDM, PK Studies Trace Analysis, ResidualsMetabolite ID, Micro-dosingPotency Testing (Raw Material)
Decision Logic for Method Selection

The following decision tree illustrates the logical pathway for selecting the appropriate detection method based on laboratory constraints and sensitivity requirements.

MethodSelection Start Start: Define Analytical Requirement TraceLevel Is LLOQ < 50 ng/mL required? Start->TraceLevel MetaboliteID Is Metabolite Identification required? TraceLevel->MetaboliteID Yes RoutineTDM Routine TDM / PK Study? TraceLevel->RoutineTDM No LCMS Select LC-MS/MS (High Cost, Max Specificity) MetaboliteID->LCMS Yes Fluorescence Select HPLC-Fluorescence (High Sensitivity, Moderate Cost) MetaboliteID->Fluorescence No UV Select RP-HPLC-UV (Optimal Balance) RoutineTDM->UV Yes (Standard Range) Microbio Select Microbiological Assay (Low Specificity) RoutineTDM->Microbio No (Potency only)

Figure 1: Decision matrix for selecting Pefloxacin analytical methods based on sensitivity and specificity needs.

The Optimized Protocol: RP-HPLC-UV

This protocol is designed to be self-validating . It includes specific system suitability tests (SST) that act as "gates"—if the system fails these, do not proceed to sample analysis.

A. Instrumentation & Reagents[1][2][3][4][5][6]
  • System: HPLC with Quaternary Pump and UV/PDA Detector.[1]

  • Column: C18 End-capped (e.g., Inertsil ODS-3 or Hypersil BDS),

    
    , 
    
    
    
    .[2]
    • Expert Insight: Pefloxacin contains amine groups.[1] Non-end-capped columns possess free silanol groups that interact with these amines, causing severe peak tailing.[1] An end-capped column is non-negotiable.[1]

  • Mobile Phase: Phosphate Buffer (0.02M, pH 3.0) : Acetonitrile (85:15 v/v) + 0.5% Triethylamine (TEA).

    • Causality: The low pH ensures Pefloxacin is fully protonated (avoiding the zwitterionic region), while TEA acts as a "sacrificial base," blocking any remaining silanol sites to sharpen the peak.

B. Sample Preparation: Protein Precipitation (PPT)

We utilize PPT over Liquid-Liquid Extraction (LLE) for throughput.[1] While LLE is cleaner, modern columns handle the supernatant from PPT well if a guard column is used.

Internal Standard (IS): Enoxacin or Ciprofloxacin (Structural analogs ensure similar extraction recovery).

Workflow Diagram:

SamplePrep Plasma 200 µL Plasma Sample AddIS Add 50 µL IS (Enoxacin) Plasma->AddIS Precip Add 250 µL Acetonitrile (Protein Precip) AddIS->Precip Vortex Vortex (1 min) High Speed Precip->Vortex Centrifuge Centrifuge 10,000 rpm @ 4°C Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject 20 µL into HPLC Supernatant->Inject

Figure 2: Optimized Protein Precipitation Workflow for Plasma Samples.

C. Chromatographic Conditions[1][2][3][5][7][8][9]
  • Flow Rate: 1.0 mL/min.[1]

  • Wavelength: 278 nm (Absorption maximum for the quinolone ring).[1]

  • Temperature:

    
     (Controlled temperature improves retention time reproducibility).
    
  • Run Time: ~12 minutes.

Validation Framework (E-E-A-T)

To ensure Trustworthiness , the method must be validated against ICH Q2(R1) and FDA Bioanalytical Guidelines.

Specificity & Selectivity
  • Protocol: Analyze six blank plasma samples from different donors.

  • Acceptance Criteria: No interfering peaks (>20% of LLOQ) at the retention times of Pefloxacin (~7.5 min) or the IS.

Linearity & Range
  • Protocol: Prepare calibration standards at 0.1, 0.5, 1, 2, 5, 10, and 15 µg/mL.

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    . Back-calculated concentrations must be within
    
    
    of nominal (
    
    
    for LLOQ).[1][3]
Accuracy & Precision (Intra- and Inter-day)
  • Protocol: QC samples at Low (0.3 µg/mL), Medium (6 µg/mL), and High (12 µg/mL). Five replicates per level over three days.

  • Acceptance Criteria:

    • Accuracy: Mean recovery 85-115%.[1]

    • Precision (CV%):

      
       (
      
      
      
      at LLOQ).
Recovery (Extraction Efficiency)
  • Protocol: Compare peak areas of extracted plasma samples against unextracted standards injected directly in the mobile phase.

  • Target: >85% recovery is ideal, but consistency (CV < 15%) is more important than absolute yield.

Stability (The Critical "Real World" Check)

Pefloxacin is light-sensitive.

  • Bench-top Stability: Spiked plasma at room temperature for 6 hours (protect from light).[1]

  • Freeze-Thaw: 3 cycles from

    
     to room temperature.
    
  • Autosampler Stability: Processed samples kept at

    
     for 24 hours.
    

Troubleshooting & Expert Insights

  • Problem: Peak Tailing (

    
    ).
    
    • Root Cause: Secondary interactions with silanols.[1]

    • Fix: Increase TEA concentration to 1.0% or lower pH slightly (do not go below pH 2.5 to protect column packing).

  • Problem: Drifting Retention Times.

    • Root Cause: Mobile phase evaporation (specifically Acetonitrile) or temperature fluctuation.[1]

    • Fix: Use a column oven and cap mobile phase reservoirs.

  • Problem: High Backpressure.

    • Root Cause: Protein breakthrough from precipitation.[1]

    • Fix: Ensure centrifugation is at sufficient speed (10,000 rpm) and time (10 min). Use a guard column.[1]

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link

  • U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry.[1] Center for Drug Evaluation and Research (CDER). Link

  • Sultan, M. et al. (2022).[1] Method validation summary for Ciprofloxacin and Pefloxacin oxidation studies. MDPI Molecules.[1] Link

  • BenchChem Technical Team. (2025). A Comparative Guide: Validation of UV Spectrophotometric and HPLC Methods for Pefloxacin Analysis. BenchChem.[1][4][5] Link

  • Espinosa-Mansilla, A. et al. (2005).[1][6] HPLC determination of enoxacin, ciprofloxacin, norfloxacin and ofloxacin with photoinduced fluorimetric (PIF) detection. Journal of Chromatography B. Link[1][6]

Sources

Technical Guide: Efficacy and Utility of Pefloxacin Mesylate in the MDR Era

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pefloxacin Mesylate (synthetic fluoroquinolone) occupies a specialized niche in modern antimicrobial research. While newer generation quinolones (e.g., Delafloxacin) have superseded it for broad-spectrum MDR treatment, Pefloxacin remains a critical tool for two specific applications: high-penetration tissue targeting (specifically bone and cerebrospinal fluid) and surrogate susceptibility testing for Salmonella spp.

This guide provides an objective, data-driven comparison of Pefloxacin Mesylate against standard-of-care alternatives (Ciprofloxacin, Levofloxacin), focusing on its physicochemical advantages and its pivotal role in detecting low-level fluoroquinolone resistance.

Mechanistic Profile & Chemical Basis

Physicochemical Advantage: The Mesylate Salt

Pefloxacin is administered as Pefloxacin Mesylate (methanesulfonate salt). The mesylate moiety significantly enhances water solubility compared to the base form, facilitating preparation of high-concentration stock solutions (up to 100 mg/mL in water) for MIC determination without the need for aggressive pH adjustments that can artifactually alter bacterial growth.

Mechanism of Action (MoA)

Like other fluoroquinolones, Pefloxacin targets type II topoisomerases. However, its binding affinity profile differs slightly from Ciprofloxacin, contributing to its unique resistance selection patterns.

  • Primary Target (Gram-negative): DNA Gyrase (GyrA subunit). Pefloxacin stabilizes the DNA-Gyrase complex during replication, inducing double-strand breaks.

  • Primary Target (Gram-positive): Topoisomerase IV (ParC subunit).

Figure 1: Pefloxacin Mechanism of Action Pathway

MoA Pefloxacin Pefloxacin Mesylate (Entry via Porins) Target Target Binding (DNA Gyrase / Topo IV) Pefloxacin->Target Intracellular Accumulation Complex Ternary Complex Stabilization Target->Complex Intercalation Replication Replication Fork Arrest Complex->Replication Blocks Religation Death Bacterial Cell Death (Bactericidal) Replication->Death DNA Fragmentation

Caption: Pefloxacin induces cell death by trapping the enzyme-DNA complex, preventing the religation of double-strand breaks.

Comparative Efficacy Analysis

In Vitro Activity: Pefloxacin vs. Ciprofloxacin vs. Levofloxacin

Pefloxacin is generally less potent in vitro against Pseudomonas aeruginosa and Enterobacteriaceae compared to Ciprofloxacin. However, it exhibits comparable efficacy against Staphylococcus aureus.

Table 1: Comparative MIC Ranges (mg/L) for Key Pathogens

Bacterial SpeciesPefloxacin MIC₉₀Ciprofloxacin MIC₉₀Levofloxacin MIC₉₀Interpretation
E.[1][2] coli (Wild Type) 0.25 - 0.50.015 - 0.030.03 - 0.06Ciprofloxacin is ~16x more potent.
P. aeruginosa 4.0 - 8.00.5 - 1.01.0 - 2.0Pefloxacin is inferior for Gram-negatives.
S. aureus (MSSA) 0.5 - 1.00.5 - 1.00.25 - 0.5Comparable efficacy; Pefloxacin viable.
S. aureus (MRSA) >16 (Resistant)>32 (Resistant)>16 (Resistant)Class-wide cross-resistance common.
Pharmacokinetic Superiority: The Bone Niche

While Pefloxacin lacks the raw potency of Ciprofloxacin, it compensates with superior tissue penetration and a longer half-life (~12 hours vs. ~4 hours for Ciprofloxacin).

  • Bone Penetration: Pefloxacin achieves bone-to-serum ratios of 0.5 – 1.0 , often exceeding Ciprofloxacin. This makes it a relevant candidate for research into osteomyelitis therapies where drug delivery is the limiting factor.

  • CSF Penetration: Pefloxacin crosses the blood-brain barrier more effectively (40-50% serum concentration) compared to Ciprofloxacin (<10%), making it a historical option for specific meningitis cases.

The "Surrogate Marker" Protocol (Critical Application)

The most high-value application of Pefloxacin in modern MDR research is its role as a surrogate marker for fluoroquinolone resistance in Salmonella species (Typhi and Paratyphi).

The Problem: Standard Ciprofloxacin disks often fail to detect low-level resistance mechanisms (e.g., qnr plasmid-mediated resistance) in Salmonella, leading to false "Susceptible" reports and clinical failure. The Solution: Pefloxacin 5 µg disks are highly sensitive to these low-level mechanisms. If a Salmonella isolate is resistant to Pefloxacin, it should be reported as resistant to Ciprofloxacin and Levofloxacin, regardless of the specific MIC of those drugs.

Figure 2: EUCAST/CLSI Surrogate Testing Workflow

Surrogate Isolate Salmonella spp. Isolate (Clinical Sample) Disk Apply Pefloxacin 5µg Disk (M-H Agar) Isolate->Disk Incubate Incubate 18-24h @ 35°C Disk->Incubate Measure Measure Zone of Inhibition Incubate->Measure Decision Zone Size? Measure->Decision Susceptible Susceptible (≥ 24mm) Report: Susceptible to FQ Decision->Susceptible ≥ 24mm Resistant Resistant (< 24mm) Report: RESISTANT to Cipro/Levo Decision->Resistant < 24mm

Caption: Workflow for using Pefloxacin as a surrogate marker to detect cryptic fluoroquinolone resistance in Salmonella.

Experimental Protocols

Protocol A: Determination of MIC (Broth Microdilution)

Objective: Establish the precise inhibitory concentration of Pefloxacin Mesylate against MDR isolates.

Reagents:

  • Pefloxacin Mesylate powder (purity >98%).

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB). Note: Mg²⁺ and Ca²⁺ levels must be standardized as they chelate quinolones, affecting activity.

Step-by-Step:

  • Stock Preparation: Dissolve Pefloxacin Mesylate in sterile distilled water to 10 mg/mL. (No NaOH required, unlike Ciprofloxacin).

  • Dilution Series: Prepare serial two-fold dilutions in CAMHB (Range: 64 µg/mL down to 0.015 µg/mL) in a 96-well plate.

  • Inoculum Prep: Adjust bacterial suspension to 0.5 McFarland standard, then dilute 1:100 in CAMHB to achieve ~5 x 10⁵ CFU/mL in the well.

  • Inoculation: Add 50 µL of inoculum to 50 µL of drug solution.

  • Incubation: 16–20 hours at 35°C ± 2°C.

  • Readout: The MIC is the lowest concentration showing no visible growth .

Protocol B: Time-Kill Kinetics

Objective: Verify bactericidal activity (defined as ≥3 log₁₀ reduction in CFU/mL).

  • Setup: Inoculate CAMHB containing Pefloxacin at 4x MIC.

  • Sampling: Aliquot at 0, 2, 4, 8, 12, and 24 hours.

  • Quantification: Serial dilution and plating on drug-free agar.

  • Analysis: Plot Log₁₀ CFU/mL vs. Time. Pefloxacin typically shows concentration-dependent killing.

Conclusion

Pefloxacin Mesylate is not the most potent fluoroquinolone for general Gram-negative MDR infections; Ciprofloxacin remains the class standard for potency. However, Pefloxacin is indispensable in two specific contexts:

  • Diagnostic Accuracy: It is the "gold standard" surrogate for detecting fluoroquinolone resistance in Salmonella, revealing resistance that Ciprofloxacin disks miss.

  • Pharmacokinetic Niche: Its high solubility and superior bone/CSF penetration make it a valuable comparator or alternative in osteomyelitis and CNS infection models.

For researchers, Pefloxacin should be utilized not just as an alternative antibiotic, but as a probe for resistance mechanisms and a model for high-bioavailability quinolone pharmacokinetics.

References

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2025). Clinical breakpoints and dosing of antibiotics. EUCAST. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[1][3][4] Performance Standards for Antimicrobial Susceptibility Testing; Twenty-Fifth Informational Supplement (M100-S25). CLSI. [Link]

  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones.[5] Microbiology and Molecular Biology Reviews. [Link]

  • Skoutelis, A. T., et al. (1999). Comparative efficacies of ciprofloxacin, pefloxacin, and vancomycin in combination with rifampin in a rat model of methicillin-resistant Staphylococcus aureus chronic osteomyelitis. Antimicrobial Agents and Chemotherapy.[1][6][3][4][7][8][9][10][11][12] [Link]

  • Rhoads, D. D., et al. (2016). Pefloxacin Disk Diffusion for Detection of Fluoroquinolone Resistance in Salmonella. Journal of Clinical Microbiology. [Link]

Sources

A Comprehensive Guide to Assessing the Interchangeability of Pefloxacin Mesylate Brands

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a robust framework for evaluating the interchangeability of different brands of Pefloxacin mesylate, a synthetic chemotherapeutic agent belonging to the fluoroquinolone class of antibiotics.[1] The objective is to ensure that generic versions of the drug are therapeutically equivalent to the innovator product, guaranteeing both safety and efficacy.

The Imperative of Bioequivalence

The core principle underpinning the interchangeability of pharmaceutical products is bioequivalence. The U.S. Food and Drug Administration (FDA) defines bioequivalence as the absence of a significant difference in the rate and extent to which the active ingredient becomes available at the site of drug action when administered at the same molar dose under similar conditions.[2] For a generic drug to be considered interchangeable with a reference product, it must be proven to be bioequivalent.[3][4] This ensures that patients can switch between brands without any discernible change in clinical effect or safety profile.[4]

A Multi-faceted Approach to Establishing Interchangeability

A thorough assessment of interchangeability extends beyond simple chemical analysis. It encompasses a suite of in-vitro and, where necessary, in-vivo studies designed to compare the physicochemical and pharmacokinetic properties of different Pefloxacin mesylate brands.

Part I: Physicochemical Equivalence – The Foundation of Interchangeability

Before proceeding to more complex biological studies, it is crucial to establish the pharmaceutical equivalence of the different brands. This involves a battery of quality control tests to ensure that the products meet established pharmacopeial standards.

Key Physicochemical Parameters and Experimental Protocols

A. Identification and Assay of Pefloxacin Mesylate

  • Objective: To confirm the identity and quantify the amount of Pefloxacin mesylate in each brand.

  • Methodology: High-Performance Liquid Chromatography (HPLC) is the method of choice for its specificity, sensitivity, and accuracy.[5][6]

    Detailed HPLC Protocol:

    • Preparation of Standard Solution: Accurately weigh a reference standard of Pefloxacin Mesylate Dihydrate and dissolve it in a suitable mobile phase to create a stock solution of known concentration.[7] Prepare a series of dilutions to construct a calibration curve.

    • Preparation of Sample Solution: For tablet formulations, weigh and finely powder a representative number of tablets (typically 20).[5] Accurately weigh a portion of the powder equivalent to a single dose and dissolve it in the mobile phase.[5] Filter the solution through a 0.45 µm filter before injection.[5]

    • Chromatographic Conditions:

      • Column: A C18 reversed-phase column is typically used.

      • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation.

      • Flow Rate: Typically 1.0 mL/min.

      • Detection: UV detection at the wavelength of maximum absorbance for Pefloxacin (around 275 nm).

      • Injection Volume: 20 µL.

    • Data Analysis: Quantify the amount of Pefloxacin in the sample by comparing its peak area to the calibration curve generated from the standard solutions. The assay results should fall within the acceptable range specified by the relevant pharmacopeia (e.g., 90-110% of the labeled amount).

B. Impurity Profiling

  • Objective: To identify and quantify any impurities present in the different brands. Degradation products or impurities from the manufacturing process can affect the safety and efficacy of the drug.[8]

  • Methodology: A validated stability-indicating HPLC method is essential.[8] This method should be able to separate the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities.

    Workflow for Impurity Profiling:

C. In-Vitro Dissolution Testing

  • Objective: To compare the rate and extent of drug release from the different tablet brands under standardized conditions. Dissolution is a critical parameter that can influence the in-vivo absorption of the drug. [9][10]

  • Methodology: The USP paddle apparatus (Apparatus 2) is commonly used for tablets. [9][11]

    Detailed Dissolution Protocol:

    • Apparatus: USP Dissolution Apparatus 2 (Paddle).

    • Dissolution Medium: 900 mL of a specified medium. For fluoroquinolones like Pefloxacin, multiple media with different pH values (e.g., 0.1 N HCl, pH 4.5 acetate buffer, and pH 6.8 phosphate buffer) are recommended to mimic the physiological conditions of the gastrointestinal tract. [12]

    • Temperature: 37 ± 0.5 °C.

    • Paddle Speed: 50 or 75 rpm.

    • Procedure: Place one tablet in each dissolution vessel. At predetermined time intervals (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes), withdraw a sample of the dissolution medium and replace it with an equal volume of fresh medium.

    • Analysis: Analyze the withdrawn samples for Pefloxacin concentration using a validated analytical method, typically UV-Vis spectrophotometry or HPLC. [13][14]

    • Data Comparison: Plot the percentage of drug dissolved against time to generate dissolution profiles for each brand. The profiles of the test products should be similar to that of the reference product.

Table 1: Hypothetical Comparative Physicochemical Data for Pefloxacin Mesylate Brands

ParameterBrand A (Reference)Brand B (Generic)Brand C (Generic)Acceptance Criteria
Assay (% of Label Claim) 99.8%101.2%98.5%90.0% - 110.0%
Known Impurity 1 (%) 0.08%0.10%0.09%≤ 0.2%
Unknown Impurity (%) 0.04%0.06%0.05%≤ 0.1%
Total Impurities (%) 0.15%0.19%0.17%≤ 0.5%
% Dissolved at 30 min (pH 1.2) 88%85%90%≥ 80%
% Dissolved at 45 min (pH 4.5) 92%90%94%Reportable
% Dissolved at 60 min (pH 6.8) 95%93%96%Reportable

Part II: Bioequivalence Studies – The Definitive Test of Interchangeability

While physicochemical equivalence is a prerequisite, bioequivalence studies provide the ultimate confirmation of interchangeability. [15]These studies are typically conducted in healthy human volunteers. [16]

Study Design and Key Pharmacokinetic Parameters
  • Study Design: A randomized, single-dose, two-treatment, two-period, crossover design is the gold standard for bioequivalence studies. [17]

  • Subjects: A sufficient number of healthy adult volunteers (typically 18-55 years old) should be enrolled. [16]

  • Procedure:

    • Subjects are randomly assigned to receive either the test product or the reference product.

    • Blood samples are collected at predetermined time points before and after drug administration.

    • After a washout period (sufficiently long to ensure complete elimination of the drug from the body), the subjects receive the other product.

    • Blood samples are collected again at the same time points.

  • Pharmacokinetic Analysis: The plasma concentrations of Pefloxacin are determined using a validated bioanalytical method (typically LC-MS/MS for its high sensitivity and specificity). The following key pharmacokinetic parameters are calculated:

    • Cmax: The maximum observed plasma concentration.

    • AUCt: The area under the plasma concentration-time curve from time zero to the last measurable concentration.

    • AUC∞: The area under the plasma concentration-time curve from time zero to infinity.

  • Statistical Analysis: The 90% confidence intervals for the ratio of the geometric means (test/reference) for Cmax and AUC should fall within the acceptance range of 80.00% to 125.00%. [15]

Table 2: Hypothetical Pharmacokinetic Data from a Bioequivalence Study

ParameterBrand B (Test)Brand A (Reference)Ratio (Test/Reference)90% Confidence Interval
Cmax (ng/mL) 4520465097.2%90.5% - 104.3%
AUCt (ng·h/mL) 3215031800101.1%95.8% - 106.7%
AUC∞ (ng·h/mL) 3350033200100.9%96.2% - 105.9%

Part III: Concluding on Interchangeability

A decision on the interchangeability of different Pefloxacin mesylate brands should be based on a holistic evaluation of all the data.

Decision Tree for Interchangeability Assessment:

Interchangeability Decision Tree Start Start Assessment Physicochemical Physicochemical Equivalence? Start->Physicochemical Bioequivalence Bioequivalence Study Required? Physicochemical->Bioequivalence Yes NotInterchangeable Not Interchangeable Physicochemical->NotInterchangeable No BE_Study Conduct Bioequivalence Study Bioequivalence->BE_Study Yes Interchangeable Interchangeable Bioequivalence->Interchangeable No (Waiver Granted) BE_Met Bioequivalence Criteria Met? BE_Study->BE_Met BE_Met->Interchangeable Yes BE_Met->NotInterchangeable No

Caption: Decision-making process for determining the interchangeability of Pefloxacin mesylate brands.

References

  • Internet Scientific Publications. (n.d.). Human bioavailability studies demonstrates interchangeability between brands of pefloxacin tablets marketed in Nigeria having wide price margins. Retrieved from [Link]

  • Cardinal Health. (n.d.). Biosimilar Interchangeability FAQs. Retrieved from [Link]

  • Janknegt, R., Schrouff, G. G. M., Lohman, J. J. H. M., Hermens, W. A. J. J., & Hooymans, P. M. (n.d.). Compatibility studies with pefloxacin. ResearchGate. Retrieved from [Link]

  • Khan, A. S., Iqbal, J., & Khan, A. (2013). Development and Validation of a HPLC Method for Determination of Pefloxacin in Tablet and Human Plasma. Tropical Journal of Pharmaceutical Research, 12(4), 521-526. Retrieved from [Link]

  • Reddy, M. N., Kumar, K. V., & Kumar, P. V. (2011). Simple and sensitive method for the spectrophotometric determination of pefloxacin. Journal of the Serbian Chemical Society, 76(6), 839-847. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023, August 17). Biosimilar and Interchangeable Biologics: More Treatment Choices. Retrieved from [Link]

  • Janicka, M., & Czernomysy-Furowicz, D. (2022). Study of Oxidation of Ciprofloxacin and Pefloxacin by ACVA: Identification of Degradation Products by Mass Spectrometry and Bioautographic Evaluation of Antibacterial Activity. Molecules, 27(10), 3290. Retrieved from [Link]

  • Jelikić-Stankov, M., Veselinović, D., Malesev, D., & Radović, Z. (1989). Spectrophotometric determination of pefloxacin in pharmaceutical preparations. Journal of Pharmaceutical and Biomedical Analysis, 7(12), 1571-1577. Retrieved from [Link]

  • Devi, O. R., Basavaiah, K., & Vinay, K. B. (2011). Spectrophotometric determination of pefloxacin mesylate in pharmaceuticals. Chemical Industry and Chemical Engineering Quarterly, 17(2), 167-175. Retrieved from [Link]

  • European Medicines Agency. (2010, January 20). Guideline on the Investigation of Bioequivalence. Retrieved from [Link]

  • Liu, J. P. (2014). Bioavailability and Bioequivalence in Drug Development. Biostatistics in Clinical Trials, 1-17. Retrieved from [Link]

  • Al-Gousous, J., & Langguth, P. (2015). In Vitro Dissolution and In Vivo Bioavailability of Six Brands of Ciprofloxacin Tablets Administered in Rabbits and Their Pharmacokinetic Modeling. Journal of Pharmaceutical Sciences, 104(8), 2685-2693. Retrieved from [Link]

  • Al-Omari, M. M., Abdel-Aziz, A. A., & Badwan, A. A. (2006). Interaction study between pefloxacin mesilate and some diluents using DSC supported with isothermal method. Journal of Thermal Analysis and Calorimetry, 85(3), 677-683. Retrieved from [Link]

  • World Health Organization. (n.d.). Bioequivalence. Prequalification of Medical Products (IVDs, Medicines, Vaccines and Immunization Devices, Vector Control). Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) In-Vitro Dissolution and Alternative Methods Involving in the Dissolution Rate Determination. Retrieved from [Link]

  • Scribd. (n.d.). In Vitro Dissolution Testing Models. Retrieved from [Link]

  • Elangovan, E. (2019). Bioequivalence Guidelines Requirements for Orally Administered Generics (IR Products) in Gulf Cooperation Council Countries, European Union and United States of America. Journal of Bioequivalence & Bioavailability, 11(1), 387. Retrieved from [Link]

  • Pharmaoffer.com. (n.d.). GMP-Certified Pefloxacin API Manufacturers & Suppliers. Retrieved from [Link]

  • Slideshare. (n.d.). In vitro dissolution testing methods. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022, August 18). Bioequivalence Studies for Generic Drug Development. Retrieved from [Link]

  • Long, C. M., Marques, M. R., & Storpirtis, S. (2013). An Alternative Method for the Dissolution of Enrofloxacin Tablets. AAPS PharmSciTech, 14(2), 736-742. Retrieved from [Link]

  • Mahendra, D. R., Al Khadir, K., & Muzzamil, A. R. (2025). Quality Control and Quality Assurance in Pharmaceutical Industry. International Journal of Food Safety and Public Health, 12(1), 001-012. Retrieved from [Link]

  • Al-Hashedi, S. A., & Al-Gazaly, M. A. (2017). QUALITY CONTROL ASSESSMENT OF DIFFERENT BRANDS OF CIPROFLOXACIN 500 MG TABLETS IN YEMEN. Universal Journal of Pharmaceutical Research, 2(4), 31-35. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pefloxacin mesylate
Reactant of Route 2
Reactant of Route 2
Pefloxacin mesylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.